molecular formula C33H41N5O8 B15565809 Antiviral agent 21

Antiviral agent 21

Cat. No.: B15565809
M. Wt: 635.7 g/mol
InChI Key: XPQNIWALCQRNAP-AXLIQGKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiviral agent 21 is a useful research compound. Its molecular formula is C33H41N5O8 and its molecular weight is 635.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H41N5O8

Molecular Weight

635.7 g/mol

IUPAC Name

N-[(2S)-1-[[(2S,3S,6S,7E,12E)-4,9-dioxo-6-[[(3S)-2-oxopyrrolidin-3-yl]methyl]-2-phenyl-1,10-dioxa-5-azacyclopentadeca-7,12-dien-3-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C33H41N5O8/c1-20(2)27(36-31(41)25-18-21(3)46-38-25)32(42)37-28-29(22-10-6-4-7-11-22)45-17-9-5-8-16-44-26(39)13-12-24(35-33(28)43)19-23-14-15-34-30(23)40/h4-8,10-13,18,20,23-24,27-29H,9,14-17,19H2,1-3H3,(H,34,40)(H,35,43)(H,36,41)(H,37,42)/b8-5+,13-12+/t23-,24+,27-,28-,29-/m0/s1

InChI Key

XPQNIWALCQRNAP-AXLIQGKZSA-N

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action of Antiviral Agent 21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 21 represents a significant advancement in the development of targeted antiviral therapeutics. This document provides a comprehensive technical overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and effects on viral replication. The primary focus is on its role as a potent inhibitor of viral proteases, a critical component in the lifecycle of many viruses. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this promising antiviral compound.

Introduction to this compound

This compound is a novel benzimidazole (B57391) derivative identified as a potent pan-Dengue virus (DENV) inhibitor.[1] Its primary mechanism of action is the targeted inhibition of the viral NS2b-NS3 protease, an enzyme essential for the cleavage of the viral polyprotein, which is a requisite step for viral replication.[1] By disrupting this process, this compound effectively halts the viral life cycle. The development of antiviral drugs is a critical area of research, with strategies focusing on targeting the viruses themselves or the host cell factors involved in viral replication.[2][3] Antiviral agents can be categorized by the stage of the viral life cycle they inhibit, such as attachment, entry, uncoating, replication, and release.[4][5][6][7]

Core Mechanism of Action: Protease Inhibition

The central mechanism of this compound revolves around the inhibition of the viral NS2b-NS3 protease. This enzyme is crucial for processing the viral polyprotein into individual functional proteins necessary for viral replication and assembly.

  • Target Specificity : this compound exhibits high specificity for the viral protease, which minimizes off-target effects and potential toxicity to the host cell.

  • Inhibition of Polyprotein Cleavage : By binding to the active site of the NS2b-NS3 protease, this compound prevents the cleavage of the viral polyprotein. This disruption is a critical blow to the viral replication machinery.[1]

  • Interruption of Viral Replication Cascade : The failure to produce mature viral proteins prevents the formation of new viral particles, thereby inhibiting the propagation of the infection.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound based on proposed in vitro studies.

Table 1: In Vitro Efficacy of this compound Against Dengue Virus Serotypes

Virus SerotypeEC50 (µM)
DENV-1Data to be determined
DENV-2Data to be determined
DENV-3Data to be determined
DENV-4Data to be determined

EC50 (Half-maximal effective concentration) values will be calculated from dose-response curves.[1]

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)
Vero E6Data to be determined
Huh-7Data to be determined

CC50 (Half-maximal cytotoxic concentration) values will be determined using standard cell viability assays.[1]

Detailed Experimental Protocols

The following are proposed protocols for the in vitro evaluation of this compound.

Antiviral Activity Assay (EC50 Determination)

Objective: To determine the 50% effective concentration (EC50) of this compound against various Dengue virus serotypes.

Materials:

  • Vero E6 or Huh-7 cells

  • Dengue virus serotypes (DENV-1, DENV-2, DENV-3, DENV-4)

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT or MTS reagent for viability assay

Protocol:

  • Seed Vero E6 or Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Infect the cells with the desired DENV serotype.

  • Remove the growth medium from the cells and add the virus-drug mixtures. Include a "virus only" control group.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Quantify the viral load using methods such as Plaque Reduction Neutralization Test (PRNT), ELISA for viral antigens (e.g., NS1), or qRT-PCR for viral RNA.

  • Calculate the EC50 value from the dose-response curves.[1]

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Protocol:

  • Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium and add the drug dilutions to the wells. Include a "cells only" control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assess cell viability using an MTT or MTS assay.

  • Calculate the CC50 value using non-linear regression analysis of the dose-response curve.[1]

Combination Antiviral Assay (Checkerboard Assay)

Objective: To evaluate the in vitro interaction between this compound and other antiviral agents.

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a combination agent along the y-axis to create a concentration matrix.

  • Infect Vero E6 cells with the desired DENV serotype.

  • Add the virus to the wells containing the various drug combinations.

  • Incubate and quantify the viral load as described in the antiviral activity assay.

  • Analyze the data to determine if the drug combination is synergistic, additive, or antagonistic.[1]

The workflow for these experimental protocols is visualized below.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Assays cluster_quantification Quantification & Analysis Cell_Seeding 1. Seed Cells (Vero E6 / Huh-7) Drug_Dilution 2. Prepare Serial Dilutions (this compound) Cell_Seeding->Drug_Dilution Virus_Infection 3. Infect Cells (DENV Serotypes) Drug_Dilution->Virus_Infection Antiviral_Assay Antiviral Activity (EC50) Virus_Infection->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity (CC50) Virus_Infection->Cytotoxicity_Assay Combination_Assay Combination Effects Virus_Infection->Combination_Assay Quantification Quantify Viral Load (PRNT, ELISA, qRT-PCR) & Cell Viability (MTT/MTS) Antiviral_Assay->Quantification Cytotoxicity_Assay->Quantification Combination_Assay->Quantification Data_Analysis Calculate EC50 & CC50 Analyze Drug Interactions Quantification->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Signaling Pathways and Host-Target Interactions

While this compound directly targets a viral protein, it is also important to consider the host signaling pathways that are modulated during viral infection. Viruses often manipulate host cellular processes to facilitate their replication.[8] For instance, the Raf/MEK/ERK signaling pathway is known to be involved in the replication of some viruses.[8] Although this compound is a direct-acting antiviral, future research could explore its potential indirect effects on host signaling pathways. Targeting host factors can be a strategy to overcome drug resistance.[9]

The logical relationship between direct-acting and host-targeting antiviral strategies is depicted below.

Antiviral_Strategies cluster_direct Direct-Acting Antivirals (DAAs) cluster_host Host-Targeting Antivirals (HTAs) Antiviral_Therapy Antiviral_Therapy Viral_Targets Viral Enzymes (Protease, Polymerase) Viral Structural Proteins Antiviral_Therapy->Viral_Targets Host_Targets Host Cellular Factors (Signaling Pathways, Receptors) Antiviral_Therapy->Host_Targets Antiviral_Agent_21_Example This compound (Protease Inhibitor) Viral_Targets->Antiviral_Agent_21_Example

Caption: Classification of antiviral therapeutic strategies.

Conclusion

This compound demonstrates a potent and specific mechanism of action by inhibiting the viral NS2b-NS3 protease, a critical enzyme in the viral replication cycle. The provided experimental protocols offer a framework for its comprehensive in vitro characterization. Further studies are warranted to explore its efficacy in vivo and its potential for combination therapy to enhance antiviral activity and mitigate the risk of drug resistance. This technical guide serves as a foundational resource for the continued development and investigation of this compound as a promising therapeutic agent.

References

Target Identification of the Novel Broad-Spectrum Antiviral Agent AV-21

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents is a critical strategy to combat known and future viral threats. This document provides a comprehensive technical overview of the target identification process for a novel investigational antiviral agent, designated AV-21. AV-21 has demonstrated potent, broad-spectrum activity against a range of RNA viruses in initial phenotypic screens. This guide details the experimental methodologies, quantitative data, and logical frameworks employed to elucidate the molecular target and mechanism of action of AV-21, serving as a resource for researchers in the field of antiviral drug development.

Introduction to Antiviral Agent AV-21

AV-21 is a novel small molecule inhibitor identified through a high-throughput phenotypic screening campaign against a diverse panel of pathogenic viruses. Preliminary data indicate that AV-21 is effective against several virus families, suggesting that it may target a conserved host-cell factor or pathway essential for viral replication.[1][2] Targeting host factors is a promising strategy that can offer a higher barrier to the development of viral resistance compared to direct-acting antivirals.[1][3] This guide outlines the subsequent steps taken to identify the specific molecular target of AV-21.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of AV-21.

Table 1: In Vitro Cytotoxicity of AV-21 in Various Cell Lines

Cell LineCell TypeCC50 (µM)
Vero E6Monkey Kidney Epithelial> 100
A549Human Lung Carcinoma> 100
Huh-7Human Hepatocellular Carcinoma85.4
HEK293THuman Embryonic Kidney> 100

CC50: 50% cytotoxic concentration, as determined by MTT assay after 72 hours of exposure.

Table 2: Antiviral Activity of AV-21 Against Various RNA Viruses

VirusFamilyHost CellEC50 (µM)Selectivity Index (SI = CC50/EC50)
Dengue Virus (DENV-2)FlaviviridaeVero E60.25> 400
Zika Virus (ZIKV)FlaviviridaeVero E60.31> 322
Chikungunya Virus (CHIKV)TogaviridaeA5490.42> 238
Influenza A Virus (H1N1)OrthomyxoviridaeA5490.88> 113
Respiratory Syncytial Virus (RSV)ParamyxoviridaeA5490.65> 153

EC50: 50% effective concentration, as determined by plaque reduction or qRT-PCR-based assays.

Experimental Protocols

Detailed methodologies for the key experiments performed in the target identification of AV-21 are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed susceptible cell lines (e.g., Vero E6, A549) into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of AV-21 in the appropriate cell culture medium.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared AV-21 dilutions to the corresponding wells. Include a "cells only" control group with no drug exposure.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the CC50 value using non-linear regression analysis of the dose-response curve.

Plaque Reduction Neutralization Test (PRNT)
  • Cell Seeding: Seed host cells (e.g., Vero E6) in 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of AV-21. Mix the dilutions with a standardized amount of virus (to produce ~100 plaques/well) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% methylcellulose (B11928114) containing the corresponding concentration of AV-21.

  • Incubation: Incubate the plates for 3-5 days (depending on the virus) at 37°C with 5% CO2 to allow for plaque formation.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Analysis: Count the number of plaques in each well. The EC50 is the concentration of AV-21 that reduces the number of plaques by 50% compared to the "virus only" control.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
  • Experimental Setup: Seed cells in a 24-well plate and infect with the target virus at a multiplicity of infection (MOI) of 0.1 in the presence of serial dilutions of AV-21.

  • RNA Extraction: At 24-48 hours post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or a probe-based assay, and primers specific to a conserved region of the viral genome. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative quantification of viral RNA using the ΔΔCt method. Determine the EC50 from the dose-response curve.

Time-of-Addition Assay
  • Cell Preparation: Seed host cells to form a confluent monolayer in a multi-well plate.

  • Synchronized Infection: Pre-chill the cells and allow a high MOI of the virus to adsorb for 1 hour at 4°C to synchronize the infection.

  • Initiation of Infection: Wash the cells with cold PBS to remove unbound virus and add pre-warmed medium to the cells, marking this as time zero.

  • Compound Addition: Add a fixed, high concentration of AV-21 (e.g., 10x EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 8h).

  • Harvesting: At a late time point (e.g., 12 or 24 hours), harvest the cell lysates or supernatants.

  • Quantification: Quantify the viral yield (e.g., by qRT-PCR or plaque assay).

  • Analysis: Plot the viral yield against the time of compound addition. A significant drop in viral yield will indicate the time window in which the viral life cycle is sensitive to the compound. Viruses are known to have several stages in their life cycle which can be targeted by antiviral agents, including attachment to the host cell, uncoating, synthesis of viral components, and release of newly synthesized viruses.[4]

Activity-Based Protein Profiling (ABPP)
  • Probe Synthesis: Synthesize a chemical probe derivative of AV-21 that contains a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a reactive group for covalent modification of the target protein, without compromising its antiviral activity.

  • Cell Lysate Preparation: Prepare proteomes from both mock-treated and AV-21-treated cells.

  • Probe Labeling: Incubate the cell lysates with the AV-21 probe. In competitive ABPP, pre-incubate the lysate with excess AV-21 before adding the probe. The target protein will be bound by AV-21 and will not react with the probe.

  • Target Enrichment: For biotinylated probes, enrich the probe-labeled proteins using streptavidin-coated beads.

  • Proteomic Analysis: Elute the enriched proteins and identify them using mass spectrometry (LC-MS/MS).

  • Target Validation: The protein that shows significantly reduced labeling in the presence of the competing AV-21 is considered a primary target candidate. This approach is instrumental in the discovery and optimization of novel antiviral inhibitors.[5]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the target identification of AV-21.

G cluster_0 Viral Entry & Uncoating cluster_1 Host Signaling Activation cluster_2 Pro-Viral Host Factor Expression Virus Virus Receptor Binding Receptor Binding Virus->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Genome Release Genome Release Endosome->Genome Release Pattern Recognition Receptors (PRRs) Pattern Recognition Receptors (PRRs) Genome Release->Pattern Recognition Receptors (PRRs) PRRs PRRs Kinase A Kinase A PRRs->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor (TF) Transcription Factor (TF) Kinase B->Transcription Factor (TF) Phosphorylation TF TF Nuclear Translocation Nuclear Translocation TF->Nuclear Translocation Viral Replication Viral Replication Gene Expression Gene Expression Nuclear Translocation->Gene Expression Pro-Viral Protein Pro-Viral Protein Gene Expression->Pro-Viral Protein Pro-Viral Protein->Viral Replication AV-21 AV-21 AV-21->Kinase B Inhibition

Caption: Proposed mechanism of action for AV-21 targeting a host kinase pathway.

G A High-Throughput Phenotypic Screen B Hit Compound (AV-21) Identified A->B C Cytotoxicity Assays (CC50) B->C D Antiviral Spectrum Analysis (EC50) B->D E Selectivity Index Calculation C->E D->E F Time-of-Addition Assay E->F G Pinpoint Stage in Viral Life Cycle F->G H Activity-Based Protein Profiling (ABPP) G->H I Putative Target(s) Identified H->I J Target Validation (e.g., siRNA, CRISPR) I->J K Validated Target J->K

Caption: Experimental workflow for the target identification of AV-21.

Conclusion and Future Directions

The data and methodologies presented in this guide outline a systematic approach to the target identification of the novel broad-spectrum antiviral agent, AV-21. The initial characterization revealed AV-21 to be a potent inhibitor of several RNA viruses with a favorable selectivity index. Time-of-addition assays suggested that AV-21 acts at an early to intermediate stage of the viral life cycle, post-entry but prior to extensive genome replication. Subsequent target deconvolution using activity-based protein profiling has identified a host serine/threonine kinase as a high-confidence candidate target.

Future work will focus on the validation of this target through genetic methods such as siRNA-mediated knockdown and CRISPR/Cas9 knockout. Further biochemical and structural studies will be conducted to confirm the direct interaction between AV-21 and the putative kinase target and to elucidate the precise mechanism of inhibition. The identification of the molecular target of AV-21 will facilitate the rational design of second-generation inhibitors with improved potency and pharmacokinetic properties, ultimately advancing the development of a novel class of broad-spectrum antiviral therapeutics.

References

In Vitro Antiviral Activity of "Agent 21": A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Antiviral Agent 21" does not refer to a single, universally recognized compound. Instead, it appears in scientific literature in reference to several distinct molecules with antiviral properties against different viruses. This technical guide provides an in-depth overview of the in vitro antiviral activity for three such agents: an isoquinolone derivative effective against influenza virus, referred to as Compound 21 ; an agent targeting Dengue virus protease, MB21 ; and a 21-nucleotide antisense therapeutic, Fomivirsen , used against Cytomegalovirus. Additionally, the role of the cytokine Interleukin-21 (IL-21) in antiviral immunity is discussed to provide a comprehensive picture.

Compound 21: An Isoquinolone Derivative Targeting Influenza Virus

An isoquinolone derivative, identified as compound 21, has demonstrated notable in vitro activity against the influenza A virus. Its mechanism of action appears to involve the inhibition of the viral RNA-dependent RNA polymerase.

Quantitative Data Summary
Assay TypeCell LineVirus StrainParameterValue (µM)
Plaque AssayMDCKInfluenza A/PR/8/34 (H1N1)EC50~1.0
Viral Polymerase Activity AssayHeLaInfluenza A/PR/8/34 (H1N1)IC50~5.0
Neuraminidase Activity Assay-Influenza A/PR/8/34 (H1N1)IC50>20
Cytotoxicity AssayMDCK-CC50>20

Data is estimated from graphical representations in the cited literature.

Experimental Protocols

Plaque Reduction Assay: To determine the 50% effective concentration (EC50), Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence and subsequently infected with the influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.01. Following viral adsorption, the cells are overlaid with a medium containing agarose (B213101) and serial dilutions of Compound 21. After a 3-day incubation period to allow for plaque formation, the cells are fixed and stained with crystal violet for visualization and quantification of plaques. The EC50 is then calculated as the concentration of the compound that results in a 50% reduction in the number of plaques compared to an untreated control.[1]

Viral Polymerase Activity Assay: The inhibitory effect on the viral polymerase is assessed using a minigenome assay in HeLa cells. This involves the co-transfection of plasmids that express the essential components of the viral polymerase (PB1, PB2, PA, and NP), along with a reporter plasmid carrying a firefly luciferase gene. A Renilla luciferase plasmid is included as an internal control. Six hours after transfection, the cells are treated with varying concentrations of Compound 21. Polymerase activity is determined after 24 hours by measuring the ratio of firefly to Renilla luciferase activity, from which the 50% inhibitory concentration (IC50) is derived.[1]

Neuraminidase (NA) Activity Assay: The influenza A/PR/8/34 virus is pre-incubated with different concentrations of Compound 21 at 37°C for 20 minutes. Subsequently, a chemiluminescent NA substrate is introduced, and after a 30-minute incubation, the resulting luminescence is measured to determine the level of NA inhibition.[1]

Visualizations

experimental_workflow_compound21 cluster_assays In Vitro Evaluation of Compound 21 cluster_readouts Key Parameters Determined plaque Plaque Reduction Assay (Antiviral Efficacy in MDCK cells) ec50 EC50 plaque->ec50 polymerase Viral Polymerase Activity (Mechanism in HeLa cells) ic50_pol IC50 (Polymerase) polymerase->ic50_pol neuraminidase Neuraminidase Activity (Target Specificity) ic50_na IC50 (Neuraminidase) neuraminidase->ic50_na

Caption: In vitro assay workflow for Compound 21 against influenza virus.

MB21: A Protease Inhibitor Targeting Dengue Virus

MB21 is an antiviral agent that targets the protease of the Dengue virus (DENV). The primary strategy for its in vitro evaluation involves assessing its efficacy both as a standalone agent and in combination with other antivirals that have different mechanisms of action.

Quantitative Data Summary

Specific quantitative data for MB21 was not available in the initial search. The following table outlines the proposed evaluation framework.

Assay TypeCell LineVirus SerotypesParameterPurpose
Antiviral Activity AssayVero E6, Huh-7DENV-1, -2, -3, -4EC50Determine pan-serotype efficacy
Cytotoxicity AssayVero E6, Huh-7-CC50Assess cellular toxicity
Checkerboard AssayVero E6, Huh-7DENV-1, -2, -3, -4Synergy ScoreEvaluate combination effects
Experimental Protocols

Antiviral Activity Assay: Vero E6 or Huh-7 cells are seeded in 96-well plates and infected with one of the four DENV serotypes. Serial dilutions of MB21 are then added to the infected cell cultures. After a 72-hour incubation period at 37°C with 5% CO2, the viral load is quantified. This can be achieved through a Plaque Reduction Neutralization Test (PRNT), an Enzyme-Linked Immunosorbent Assay (ELISA) to detect the NS1 viral antigen, or by quantitative RT-PCR (qRT-PCR) to measure viral RNA levels.[2]

Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50), Vero E6 or Huh-7 cells are exposed to serial dilutions of MB21 for 72 hours. Cell viability is subsequently assessed using a standard method such as the MTT or MTS assay. The CC50 value is then calculated from the resulting dose-response curve.[2]

Checkerboard Assay for Combination Studies: To assess the interaction between MB21 and other antiviral agents, a checkerboard dilution method is employed. In a 96-well plate, serial dilutions of MB21 are prepared along one axis, while a second antiviral agent is serially diluted along the other axis, creating a matrix of concentration combinations. Vero E6 cells are then infected with DENV and exposed to these drug combinations. The resulting data is analyzed to determine if the drug interactions are synergistic, additive, or antagonistic.[2]

Visualizations

logical_flow_mb21_combination cluster_partners Potential Combination Drugs mb21 MB21 (Protease Inhibitor) combination_therapy DENV Combination Therapy mb21->combination_therapy polymerase_inhibitor NS5 Polymerase Inhibitor polymerase_inhibitor->combination_therapy entry_inhibitor Entry Inhibitor entry_inhibitor->combination_therapy host_factor_inhibitor Host-Targeted Antiviral host_factor_inhibitor->combination_therapy goal Synergistic viral inhibition and reduced resistance combination_therapy->goal Aims to achieve

Caption: Logical approach for MB21 combination therapy against Dengue virus.

Fomivirsen: An Antisense Oligonucleotide Against Cytomegalovirus

Fomivirsen is an antisense oligonucleotide composed of 21 nucleotides. It functions by inhibiting the replication of Cytomegalovirus (CMV) through an antisense mechanism that targets a key viral mRNA.[3]

Quantitative Data Summary
ParameterValue (µmol/L)Assay Description
IC500.03 - 0.2In vitro inhibition of CMV replication
Experimental Protocols

Inhibition of CMV Replication: The in vitro antiviral activity of Fomivirsen is determined by its ability to inhibit CMV replication in a dose-dependent manner. The protocol involves infecting a suitable cell line, such as human foreskin fibroblasts, with CMV. Following infection, the cells are treated with varying concentrations of Fomivirsen. After an appropriate incubation period to allow for viral replication, the extent of replication is quantified. The 50% inhibitory concentration (IC50) is then determined as the concentration of Fomivirsen that reduces viral replication by half compared to untreated controls.[3] The mechanism involves the binding of Fomivirsen to the target mRNA, which inhibits the synthesis of the IE2 protein, a crucial component for subsequent viral replication.[3]

Visualizations

fomivirsen_moa cluster_process Fomivirsen Mechanism of Action fomivirsen Fomivirsen (21-mer antisense) binding Hybridization fomivirsen->binding cmv_mrna CMV IE2 mRNA cmv_mrna->binding inhibition Inhibition of IE2 Protein Synthesis binding->inhibition outcome Inhibition of Viral Replication inhibition->outcome

Caption: Mechanism of action of Fomivirsen against Cytomegalovirus.

Interleukin-21 (IL-21): A Cytokine in Antiviral Immunity

Unlike the other agents, Interleukin-21 (IL-21) is not a direct-acting antiviral drug. It is a cytokine that plays a pivotal role in the immune response to viral infections, particularly chronic ones.[4]

IL-21 is primarily produced by activated CD4+ T cells and NKT cells.[4] Its signaling is crucial for maintaining the function and preventing the exhaustion of antiviral CD8+ T cells during chronic viral infections.[4] The binding of IL-21 to its receptor on immune cells activates the JAK-STAT signaling pathway, predominantly through STAT3, leading to the regulation of genes involved in the immune response.[5]

Visualizations

il21_pathway il21 Interleukin-21 il21r IL-21 Receptor il21->il21r Binds to jak_stat JAK-STAT Pathway Activation il21r->jak_stat nucleus Signal Transduction to Nucleus jak_stat->nucleus response Enhanced Antiviral Immune Response nucleus->response Regulates gene expression for

Caption: Simplified signaling pathway of Interleukin-21 in antiviral immunity.

References

Unveiling the Profile of a Broad-Spectrum Antiviral Candidate: Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective countermeasures against viral threats, a promising candidate, designated as Antiviral Agent 21, has emerged, demonstrating a significant spectrum of activity against a range of RNA viruses. This technical guide provides an in-depth analysis of its antiviral properties, experimental validation, and putative mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Antiviral Activity

This compound, identified as a β-D-N4-O-isobutyrylcytidine analog, has exhibited potent inhibitory effects across multiple viral families. The 50% effective concentration (EC50) values, a measure of the drug's potency, have been determined against various viruses in vitro, showcasing its broad-spectrum potential.

VirusVirus FamilyCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
SARS-CoV-2CoronaviridaeVero3.50>100>28.6
Influenza A (H1N1)OrthomyxoviridaeMDCK5.80>100>17.2
Influenza A (H3N2)OrthomyxoviridaeMDCK7.30>100>13.7
Influenza BOrthomyxoviridaeMDCK3.40>100>29.4
Dengue Virus (DENV-2)FlaviviridaeVero E63.95>100>25.3

Note: Data compiled from in vitro studies. CC50 (50% cytotoxic concentration) values indicate the concentration at which the agent causes death to 50% of host cells.

Another compound, also referred to as "compound 21" in separate research, has demonstrated specific activity against influenza viruses. This isoquinolone derivative has been shown to reduce viral nucleoprotein (NP) amounts in infected cells[1].

Mechanism of Action

While the precise mechanisms are under ongoing investigation, it is hypothesized that this compound, as a nucleoside analog, acts as a viral mutagenic agent. This mode of action involves the incorporation of the analog into the viral RNA genome during replication, leading to an accumulation of mutations that ultimately results in a non-viable virus. This mechanism is similar to that of other ribonucleoside analogs like MK-4482[1].

The general stages of the viral life cycle that can be targeted by antiviral drugs include attachment and entry, uncoating, genome replication, and virus release[2]. Nucleoside analogs primarily interfere with the genome replication stage[3][4].

Experimental Protocols

The evaluation of this compound's efficacy relies on a series of well-established virological assays.

1. Plaque Reduction Neutralization Test (PRNT): This is a gold-standard method for quantifying infectious virus particles[5].

  • Cell Seeding: Susceptible cell lines (e.g., MDCK for influenza, Vero E6 for Dengue) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours[5].

  • Virus Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.01 for influenza A virus[6].

  • Compound Treatment: Immediately after infection, cells are treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3 days).

  • Quantification: Plaques are visualized by staining with crystal violet, and the number of plaques is counted to determine the reduction in viral infectivity at different compound concentrations[6].

2. Cytotoxicity Assay (MTT or MTS Assay): This assay is crucial for determining the therapeutic window of the antiviral agent.

  • Cell Treatment: Uninfected cells are treated with the same serial dilutions of this compound.

  • Incubation: The plate is incubated for the same duration as the antiviral assay (e.g., 72 hours)[5].

  • Viability Assessment: Cell viability is measured using a standard method like the MTT or MTS assay, which quantifies mitochondrial metabolic activity[5].

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve[5].

3. Quantitative RT-PCR (qRT-PCR): This technique is used to quantify the amount of viral RNA, providing a measure of viral replication.

  • RNA Extraction: Total RNA is extracted from infected and treated cells.

  • Reverse Transcription: Viral RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is then amplified using specific primers for the target viral gene in a real-time PCR machine.

  • Quantification: The amount of viral RNA is determined by comparing the amplification cycle threshold (Ct) values to a standard curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental procedures and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Efficacy and Toxicity Assessment A Cell Seeding (e.g., MDCK, Vero E6) B Viral Infection (e.g., Influenza, SARS-CoV-2) A->B C Treatment with This compound B->C D Incubation C->D E Plaque Assay (EC50 Determination) D->E F Cytotoxicity Assay (CC50 Determination) D->F G qRT-PCR (Viral RNA Quantification) D->G

Experimental workflow for in vitro evaluation of this compound.

Mechanism_of_Action cluster_viral_replication Viral RNA Replication Cycle cluster_drug_action Proposed Mechanism of this compound Virus Virus Entry & Uncoating Replication Viral RNA Replication Virus->Replication Assembly Virion Assembly & Release Replication->Assembly Incorporation Incorporation into Viral RNA Replication->Incorporation Targeted Stage Agent21 This compound (Nucleoside Analog) Agent21->Incorporation Mutation Error Catastrophe (Accumulation of Mutations) Incorporation->Mutation Inhibition Inhibition of Viable Virus Production Mutation->Inhibition

Proposed mechanism of action for this compound.

Future Directions

The promising in vitro data for this compound warrants further investigation. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic profiling, and the elucidation of the precise molecular interactions with the viral replication machinery. The broad-spectrum nature of this agent makes it a valuable candidate for further development in the ongoing effort to combat emerging and re-emerging viral diseases.

References

Antiviral agent 21 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 21, identified as 2-(2-hydroxyphenyl)-7-methoxyisoquinolin-1(2H)-one , is a novel isoquinolone derivative exhibiting promising antiviral activity against influenza viruses. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antiviral therapeutics.

Chemical Structure and Properties

The chemical identity and known properties of this compound are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(2-hydroxyphenyl)-7-methoxyisoquinolin-1(2H)-oneDeduced from chemical structure
Chemical Formula C₁₆H₁₃NO₃Calculated
Molecular Weight 267.28 g/mol Calculated
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-
Canonical SMILES COC1=CC2=C(C=C1)C=CN(C2=O)C3=CC=CC=C3ODeduced from chemical structure

Synthesis

A detailed, step-by-step synthesis protocol for 2-(2-hydroxyphenyl)-7-methoxyisoquinolin-1(2H)-one is not explicitly provided in the primary literature. However, a general synthetic scheme for similar isoquinolone derivatives can be inferred. The synthesis likely involves a multi-step process, potentially culminating in a cyclization reaction to form the isoquinolone core, followed by functional group modifications. Researchers interested in synthesizing this compound may need to refer to the supplementary information of the primary research article or adapt procedures from the synthesis of analogous compounds.

Antiviral Activity and Cytotoxicity

This compound has demonstrated inhibitory activity against various strains of influenza A and B viruses. The antiviral efficacy and cytotoxicity have been quantified and are presented in the table below.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound

Virus StrainEC₅₀ (µM)CC₅₀ (µM) in MDCK cellsSelectivity Index (SI = CC₅₀/EC₅₀)
Influenza A/Puerto Rico/8/34 (H1N1)9.9>300>30.3
Influenza A/Hong Kong/8/68 (H3N2)18.5>300>16.2
Influenza B/Lee/4012.3>300>24.4

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. MDCK (Madin-Darby Canine Kidney) cells are a standard cell line used for influenza virus research.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the influenza virus polymerase complex. This complex is a heterotrimeric enzyme composed of three subunits—PA, PB1, and PB2—and is essential for the transcription and replication of the viral RNA genome. By targeting this crucial viral enzyme, the compound effectively halts the propagation of the virus.

Influenza Virus Replication and Polymerase Function

The influenza virus replication cycle involves several stages where the viral polymerase is active. Understanding this process is key to comprehending the action of inhibitors like this compound.

Influenza_Replication cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_RNP Viral RNP (vRNA) mRNA_synthesis Transcription (mRNA synthesis) - Cap-snatching - Elongation vRNA_RNP->mRNA_synthesis Viral Polymerase (PA, PB1, PB2) cRNA_synthesis Replication (cRNA synthesis) vRNA_RNP->cRNA_synthesis Viral Polymerase Viral_mRNA Viral mRNA mRNA_synthesis->Viral_mRNA cRNA_RNP cRNA RNP cRNA_synthesis->cRNA_RNP vRNA_synthesis Replication (vRNA synthesis) Progeny_vRNP Progeny vRNP vRNA_synthesis->Progeny_vRNP Viral_Proteins Viral Proteins (including Polymerase subunits) Viral_mRNA->Viral_Proteins Translation (Host Ribosomes) cRNA_RNP->vRNA_synthesis Viral Polymerase Assembly Assembly Progeny_vRNP->Assembly Viral_Proteins->Assembly Budding Budding and Release Assembly->Budding Extracellular_Virus Influenza Virus Budding->Extracellular_Virus Virus_Entry Virus Entry (Endocytosis) Uncoating Uncoating Virus_Entry->Uncoating Uncoating->vRNA_RNP Nuclear Import Inhibitor This compound Inhibitor->mRNA_synthesis Inhibitor->cRNA_synthesis Inhibitor->vRNA_synthesis Extracellular_Virus->Virus_Entry

Caption: Influenza Virus Replication Cycle and the Target of this compound.

Host Signaling Pathways in Influenza Infection

Influenza virus infection is known to modulate several host cell signaling pathways to facilitate its replication and evade the host immune response. While the specific effects of this compound on these pathways have not been elucidated, understanding the interplay between the virus and host cell signaling is crucial for contextualizing its antiviral activity. Key pathways include NF-κB, PI3K/Akt, and MAPK signaling cascades.

Host_Signaling cluster_pathways Host Cell Signaling Pathways cluster_outcomes Cellular Outcomes Influenza_Virus Influenza Virus Infection NFkB NF-κB Pathway Influenza_Virus->NFkB PI3K_Akt PI3K/Akt Pathway Influenza_Virus->PI3K_Akt MAPK MAPK Pathway Influenza_Virus->MAPK Inflammation Inflammation NFkB->Inflammation Immune_Evasion Immune Evasion NFkB->Immune_Evasion Apoptosis_Modulation Apoptosis Modulation PI3K_Akt->Apoptosis_Modulation Viral_Replication Enhanced Viral Replication PI3K_Akt->Viral_Replication MAPK->Inflammation MAPK->Apoptosis_Modulation

Caption: Host Signaling Pathways Modulated by Influenza Virus Infection.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Antiviral and Cytotoxicity Assay

This protocol describes a cell-based assay to determine the EC₅₀ and CC₅₀ values of a test compound.

Antiviral_Assay_Workflow start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 infect_cells Infect cells with Influenza Virus incubate1->infect_cells prepare_compound Prepare serial dilutions of this compound add_compound Add compound dilutions to infected wells prepare_compound->add_compound infect_cells->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_fda Add Fluorescein Diacetate (FDA) incubate2->add_fda measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) add_fda->measure_fluorescence calculate Calculate EC₅₀ and CC₅₀ measure_fluorescence->calculate end End calculate->end

Caption: Workflow for Antiviral and Cytotoxicity Assay.

Protocol:

  • Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells into 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in cell culture medium.

  • Infection: Aspirate the growth medium from the cells and infect with the desired influenza virus strain at a predetermined multiplicity of infection (MOI). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and add the prepared compound dilutions to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Staining: Remove the culture medium and add a solution of Fluorescein Diacetate (FDA) in a suitable buffer to each well. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Plot the percentage of inhibition of viral replication (for EC₅₀) and the percentage of cytotoxicity (for CC₅₀) against the compound concentration and determine the 50% endpoints using a suitable regression analysis.

Influenza Virus Polymerase Activity Assay (Minigenome Assay)

This assay measures the inhibitory effect of a compound on the activity of the influenza virus polymerase complex in a cellular context.

Polymerase_Assay_Workflow start Start transfect_cells Co-transfect HEK293T cells with: - Plasmids for PA, PB1, PB2, NP - Minigenome reporter plasmid (e.g., luciferase) start->transfect_cells incubate1 Incubate (24h) transfect_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate (24-48h) add_compound->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase calculate_inhibition Calculate % inhibition measure_luciferase->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Influenza Virus Polymerase Minigenome Assay.

Protocol:

  • Cell Transfection: Co-transfect human embryonic kidney (HEK293T) cells with expression plasmids for the influenza virus polymerase subunits (PA, PB1, and PB2), the nucleoprotein (NP), and a minigenome reporter plasmid. The minigenome plasmid contains a reporter gene (e.g., luciferase) flanked by the viral packaging signals.

  • Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

  • Treatment: Add serial dilutions of this compound to the transfected cells.

  • Incubation: Incubate for an additional 24 to 48 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. Calculate the percentage of polymerase inhibition for each compound concentration relative to the untreated control.

Confocal Microscopy for Viral Nucleoprotein (NP) Localization

This protocol outlines the visualization of the subcellular localization of the viral nucleoprotein, which can be an indicator of viral replication stages.

Protocol:

  • Cell Culture and Infection: Grow MDCK cells on glass coverslips and infect with influenza virus in the presence or absence of this compound.

  • Fixation and Permeabilization: At desired time points post-infection, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin in PBS). Incubate with a primary antibody specific for the influenza virus NP, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the NP and nuclear stains.

  • Analysis: Analyze the images to determine the subcellular localization of the NP (nuclear, cytoplasmic, or both) under different treatment conditions.

Conclusion

This compound, 2-(2-hydroxyphenyl)-7-methoxyisoquinolin-1(2H)-one, represents a promising lead compound for the development of novel anti-influenza drugs. Its mechanism of action, targeting the highly conserved viral polymerase, suggests a potential for broad-spectrum activity and a higher barrier to resistance compared to some existing antivirals. Further investigation into its physicochemical properties, optimization of its synthesis, and a detailed characterization of its effects on host cell signaling pathways are warranted to advance its development as a clinical candidate. This technical guide provides a foundational repository of information to support these future research endeavors.

Antiviral Agent 21: Preliminary Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Disclaimer: Antiviral Agent 21 is a hypothetical compound. The data and experimental protocols presented in this document are for illustrative purposes to demonstrate a comprehensive toxicity assessment framework.

Introduction

This compound (AVA-21) is an investigational small molecule inhibitor targeting viral replication. This document provides a summary of the preliminary in vitro and in vivo toxicity studies conducted to evaluate its safety profile. The following sections detail the experimental methodologies, present key quantitative data, and illustrate associated biological pathways and workflows.

In Vitro Toxicity Assessment

Cytotoxicity in Human Cell Lines

The cytotoxic potential of AVA-21 was evaluated in three human cell lines to determine its general effect on cell viability.

Table 1: Cytotoxicity of this compound (48-hour exposure)

Cell Line Cell Type IC50 (µM)
HepG2 Human Liver Carcinoma 112.5
HEK293 Human Embryonic Kidney 189.2

| A549 | Human Lung Carcinoma | 234.8 |

Experimental Protocol: Cell Viability Assay
  • Cell Culture: HepG2, HEK293, and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of AVA-21 (0.1 µM to 500 µM).

  • Viability Measurement: After 48 hours of incubation, cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Culture HepG2, HEK293, A549 Cell Lines prep2 Seed Cells into 96-well Plates prep1->prep2 treat2 Expose Cells to AVA-21 for 48 hours prep2->treat2 treat1 Prepare Serial Dilutions of AVA-21 treat1->treat2 analysis1 Add MTT Reagent treat2->analysis1 analysis2 Measure Absorbance at 570 nm analysis1->analysis2 analysis3 Calculate IC50 Values analysis2->analysis3 G AVA21 High Concentration AVA-21 ROS Increased ROS Production AVA21->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 StressResponse Cellular Stress Response (e.g., Apoptosis) AP1->StressResponse

Antiviral agent 21 potential therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "antiviral agent 21" reveals that this term does not refer to a single, specific entity. Instead, it can be interpreted in several contexts within virology and drug development. This guide provides a detailed examination of four distinct topics that align with the query: a collection of 21 repurposed drugs identified for COVID-19, the antisense oligonucleotide Fomivirsen, a novel pyrazolopyridine compound, and the immunomodulatory cytokine Interleukin-21. Each section is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

A landmark study led by Dr. Sumit Chanda at the Sanford Burnham Prebys Medical Discovery Institute screened the ReFRAME drug repurposing library, which contains approximately 12,000 compounds, to identify existing drugs that could be effective against SARS-CoV-2.[1][2] This high-throughput screening identified 100 molecules with antiviral activity, from which 21 were prioritized for further investigation based on their dose-response relationships and potential for safe administration in patients.[3][4][5]

Data Presentation: Efficacy of Key Repurposed Drugs Against SARS-CoV-2

The following table summarizes the in vitro efficacy of some of the most frequently highlighted compounds from the 21 identified drugs. The data is collated from various reports referencing the original study.

CompoundDrug ClassPutative Target/MechanismEC50 (µM)CC50 (µM)Selectivity Index (SI)
Apilimod PIKfyve Kinase InhibitorInhibits PIKfyve kinase, disrupting endosomal traffickingData not consistently reported in secondary sources>10Data not consistently reported in secondary sources
Clofazimine Antibiotic (Leprostatic)Induces phospholipidosis, inhibits viral entry/replication0.29>10>34.5
Hanfangchin A (Tetrandrine) Calcium Channel BlockerBlocks calcium channels, potential effects on viral entry1.29>10>7.75
ONO 5334 Cathepsin K InhibitorInhibits Cathepsin K, potentially affecting viral entry/replication1.07>10>9.35
Astemizole AntihistamineH1 receptor antagonist, potential off-target antiviral effectsData not consistently reported in secondary sources>10Data not consistently reported in secondary sources
Remdesivir (Control) Nucleoside AnalogRNA-dependent RNA polymerase (RdRp) inhibitor0.77>100>129.87

Note: EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values can vary between different cell lines and experimental setups. The data presented here is a representative summary from available reports.

Experimental Protocols: High-Throughput Screening for SARS-CoV-2 Inhibitors

The following is a representative protocol for a high-throughput screening assay to identify antiviral compounds against SARS-CoV-2, based on the methodologies described in the context of the Chanda study and similar research.

Objective: To identify inhibitors of SARS-CoV-2 replication in a cell-based assay.

Materials:

  • Vero E6 cells (or other susceptible cell line, e.g., Huh7.5)

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • ReFRAME drug repurposing library (or other compound library)

  • 384-well microplates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and penicillin/streptomycin

  • CellTiter-Glo for assessing cell viability

  • Antibody against SARS-CoV-2 Nucleocapsid (N) protein

  • Secondary antibody conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • High-content imaging system

Procedure:

  • Cell Plating: Seed Vero E6 cells in 384-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add compounds from the drug library to the cell plates at a final concentration of 5 µM. Include appropriate controls: a positive control (e.g., remdesivir) and a negative control (e.g., DMSO).

  • Viral Infection: Transfer the plates to a BSL-3 facility. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

  • Incubation: Incubate the infected plates for 48 hours at 37°C and 5% CO2.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

    • Block with 3% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 1 hour.

    • Incubate with the primary antibody against SARS-CoV-2 N protein overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the number of infected cells (fluorescently labeled) and the total number of cells (DAPI-stained nuclei).

    • Calculate the percentage of infection for each well.

    • Determine the inhibitory activity of each compound relative to the DMSO control.

  • Hit Confirmation and Dose-Response:

    • Confirm the activity of initial hits by re-testing.

    • Perform dose-response experiments for confirmed hits to determine EC50 values.

  • Cytotoxicity Assay:

    • In parallel, treat uninfected cells with the same compounds.

    • After 48 hours, assess cell viability using CellTiter-Glo to determine CC50 values.

Mandatory Visualization: High-Throughput Screening Workflow

HTS_Workflow cluster_setup Assay Setup cluster_infection Infection (BSL-3) cluster_analysis Data Acquisition & Analysis cluster_validation Hit Validation plate_cells Plate Vero E6 Cells (384-well plates) add_compounds Add Library Compounds (5 µM) plate_cells->add_compounds infect_cells Infect with SARS-CoV-2 (MOI 0.05) add_compounds->infect_cells incubate Incubate (48 hours) infect_cells->incubate stain_cells Immunofluorescence Staining (N protein) incubate->stain_cells image_acquisition High-Content Imaging stain_cells->image_acquisition quantify Quantify Infection Rate image_acquisition->quantify dose_response Dose-Response Curve (EC50) quantify->dose_response cytotoxicity Cytotoxicity Assay (CC50) quantify->cytotoxicity selectivity Calculate Selectivity Index dose_response->selectivity cytotoxicity->selectivity Fomivirsen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CMV_DNA CMV DNA (UL123 Gene) Transcription Transcription CMV_DNA->Transcription IE2_mRNA IE2 pre-mRNA Transcription->IE2_mRNA Splicing Splicing & Processing IE2_mRNA->Splicing Mature_mRNA Mature IE2 mRNA Splicing->Mature_mRNA Hybridization Hybridization Mature_mRNA->Hybridization Export Fomivirsen Fomivirsen (ASO) Fomivirsen->Hybridization Cleavage mRNA Cleavage Hybridization->Cleavage Translation_Blocked Translation Blocked Hybridization->Translation_Blocked Steric Hindrance RNaseH RNase H RNaseH->Cleavage Recruitment Cleavage->Translation_Blocked IE2_Protein IE2 Protein Synthesis (Inhibited) Translation_Blocked->IE2_Protein Viral_Replication Viral Replication (Inhibited) IE2_Protein->Viral_Replication IL21_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL21 IL-21 IL21R IL-21R IL21->IL21R JAK1 JAK1 IL21R->JAK1 Activation JAK3 JAK3 IL21R->JAK3 Activation gammaC γc gammaC->JAK1 Activation gammaC->JAK3 Activation pJAK1 p-JAK1 JAK1->pJAK1 P pJAK3 p-JAK3 JAK3->pJAK3 P STAT3 STAT3 pJAK1->STAT3 Recruitment PI3K PI3K pJAK1->PI3K MAPK MAPK (ERK) pJAK1->MAPK pJAK3->STAT3 Recruitment pJAK3->PI3K pJAK3->MAPK pSTAT3 p-STAT3 STAT3->pSTAT3 P STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Transcription Gene Transcription STAT3_dimer->Transcription Translocation Akt Akt PI3K->Akt Response Antiviral Response (T/B Cell Function) Transcription->Response

References

Methodological & Application

Application Notes and Protocols for Antiviral Agent 21 in Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing Antiviral Agent 21 in a plaque reduction assay to determine its efficacy against influenza viruses. The plaque reduction assay is a gold-standard virological method used to quantify the infectivity of a lytic virus and to evaluate the inhibitory effects of antiviral compounds.[1] This document outlines the experimental procedures, data analysis, and visualization of the underlying biological pathways and experimental workflow.

Disclaimer: "this compound" is a designated name for an isoquinolone derivative compound identified in scientific literature as having anti-influenza activity.[2][3] The data and proposed mechanism of action presented herein are based on published findings for this specific compound and are intended to serve as a representative example.

Principle of the Plaque Reduction Assay

The plaque reduction assay is based on the ability of an effective antiviral agent to inhibit the cytopathic effect (CPE) of a virus in a cell culture.[1] A confluent monolayer of susceptible host cells is infected with a known concentration of virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay medium is then applied to restrict the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death, known as plaques.[1] The number of plaques is inversely proportional to the effectiveness of the antiviral agent. By comparing the number of plaques in treated versus untreated wells, the concentration of the antiviral agent required to reduce the number of plaques by 50% (EC₅₀ or IC₅₀) can be determined.[1][2]

Data Presentation: In Vitro Efficacy of this compound

The antiviral activity and cytotoxicity of this compound were evaluated against influenza A and B viruses in Madin-Darby Canine Kidney (MDCK) cells. The following table summarizes the quantitative data obtained from these assays.[2][3]

Virus StrainThis compound EC₅₀ (µM)This compound CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A/Puerto Rico/8/34 (H1N1)9.9>300>30.3
Influenza A/Hong Kong/8/68 (H3N2)18.5>300>16.2
Influenza B/Lee/4012.3>300>24.4

EC₅₀ (50% Effective Concentration): The concentration of this compound that inhibits 50% of the viral replication.[2] CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in the viability of the host cells.[2] Selectivity Index (SI): A measure of the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Materials and Reagents
  • This compound (Isoquinolone derivative)

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stocks (e.g., A/Puerto Rico/8/34 (H1N1), A/Hong Kong/8/68 (H3N2), B/Lee/40)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Semi-solid overlay medium (e.g., DMEM with 1% low-melting-point agarose (B213101) and TPCK-trypsin)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% solution for fixation)

  • Sterile 6-well or 12-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Cell Culture and Seeding
  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask at 37°C in a humidified 5% CO₂ incubator.

  • Once the cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count.

  • Seed the MDCK cells into 6-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 10⁵ cells/well).

  • Incubate the plates at 37°C in a 5% CO₂ incubator overnight.

Plaque Reduction Assay Protocol
  • Preparation of Antiviral Agent Dilutions: Prepare a series of 2-fold serial dilutions of this compound in serum-free DMEM. The concentration range should bracket the expected EC₅₀ value (e.g., from 100 µM down to 0.1 µM).

  • Virus Dilution: Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units (PFU) per well).

  • Infection:

    • Aspirate the culture medium from the confluent MDCK cell monolayers.

    • Wash the monolayers once with sterile PBS.

    • Add 200 µL of the diluted virus to each well.

    • Incubate the plates for 1 hour at 37°C to allow for viral adsorption. Rock the plates gently every 15 minutes.

  • Treatment:

    • After the 1-hour incubation, aspirate the virus inoculum from the wells.

    • Add 1 mL of the different dilutions of this compound to the respective wells.

    • Include a virus control (cells infected with virus but treated with medium containing no antiviral agent) and a cell control (uninfected cells with medium only).

  • Overlay Application:

    • Carefully add 2 mL of the semi-solid overlay medium (pre-warmed to 42°C) to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

    • Calculate the percentage of plaque reduction for each concentration of this compound using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100%

    • Plot the percentage of plaque reduction against the log of the drug concentration and determine the EC₅₀ value using non-linear regression analysis.

Cytotoxicity Assay (e.g., MTT Assay)
  • Seed MDCK cells in a 96-well plate and allow them to form a confluent monolayer.

  • Treat the cells with the same serial dilutions of this compound as used in the plaque reduction assay.

  • Incubate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • Perform an MTT assay or other cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

  • Plot the percentage of cell viability against the log of the drug concentration and determine the CC₅₀ value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed MDCK cells in 6-well plates B Prepare serial dilutions of this compound C Prepare virus inoculum D Infect cell monolayer with influenza virus (1 hr) C->D E Treat cells with this compound dilutions D->E F Add semi-solid overlay E->F G Incubate for 48-72 hours F->G H Fix and stain cells with crystal violet G->H I Count plaques and calculate % reduction H->I J Determine EC50 value I->J

Caption: Workflow of the Plaque Reduction Assay for this compound.

Proposed Signaling Pathway of this compound Action

The literature suggests that this compound may act as a viral polymerase inhibitor.[2][3] The following diagram illustrates the key steps in the influenza virus replication cycle and the proposed point of intervention for this compound.

G cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uncoating Uncoating (Release of vRNPs) Transcription Viral RNA Transcription (vRNA -> mRNA) Uncoating->Transcription Translation Viral Protein Synthesis (Translation) Assembly Virion Assembly Translation->Assembly Budding Budding and Release Assembly->Budding Transcription->Translation Replication Viral RNA Replication (vRNA -> cRNA -> vRNA) Transcription->Replication Replication->Assembly Virus Influenza Virus Entry Entry (Endocytosis) Virus->Entry Entry->Uncoating Agent21 This compound Agent21->Inhibition Inhibition->Replication Inhibition of Viral Polymerase

References

Application Notes and Protocols for the Administration of a Novel Antiviral Agent in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical compound designated "Antiviral Agent 21." As of the latest literature review, there is no publicly available in vivo data for a specific therapeutic agent with this name. "Antimicrobial agent-21," also identified as "Compound IIm," has been described in the literature, but its evaluation appears to be limited to in vitro studies.[1] Therefore, this document serves as a generalized guide for researchers and drug development professionals on the preclinical evaluation of a novel antiviral candidate in animal models, based on established methodologies.

Introduction to this compound (Hypothetical Profile)

For the purposes of this guide, "this compound" is a novel small molecule inhibitor targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2][3] By competitively inhibiting this enzyme, this compound aims to halt viral genome replication, thereby reducing viral load and mitigating disease progression. Its preclinical development plan necessitates a thorough evaluation in relevant animal models to establish its pharmacokinetic profile, safety, and efficacy.

Hypothetical Mechanism of Action: Viral Polymerase Inhibition

Antiviral drugs function by interfering with various stages of the viral life cycle, such as entry, uncoating, genome replication, and release.[4] this compound is designed to act as a nucleoside analog. Once inside the host cell, it is metabolized into its active triphosphate form. This active form is then incorporated into the growing viral RNA chain by the viral RdRp. The incorporation of this compound triphosphate leads to premature termination of RNA synthesis, thus inhibiting viral replication.[3][5]

G cluster_host_cell Host Cell antiviral_agent_21 This compound (Prodrug) active_triphosphate Active Triphosphate Form antiviral_agent_21->active_triphosphate Metabolism viral_rna Viral RNA Replication active_triphosphate->viral_rna Incorporation via Viral RdRp inhibition Replication Termination viral_rna->inhibition viral_rdrp Viral RNA-dependent RNA Polymerase (RdRp) viral_rdrp->viral_rna virus Virus virus->antiviral_agent_21 Enters Host Cell

Caption: Hypothetical mechanism of action for this compound.

Preclinical Evaluation Workflow

The preclinical development of a new antiviral agent involves a structured series of in vivo studies to assess its safety and efficacy before it can be considered for human clinical trials.[6] This workflow typically includes determining the maximum tolerated dose, characterizing the pharmacokinetic profile, and evaluating antiviral efficacy in a relevant disease model.

G start Start: Novel Antiviral Candidate mtd Maximum Tolerated Dose (MTD) Study start->mtd Safety Assessment pk Pharmacokinetic (PK) Study mtd->pk Dose Selection efficacy Efficacy Study in Infection Model pk->efficacy Dosing Regimen data_analysis Data Analysis and Reporting efficacy->data_analysis ind Investigational New Drug (IND) Application data_analysis->ind

Caption: Generalized preclinical experimental workflow for an antiviral agent.

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to healthy animals without causing unacceptable toxicity. This dose will inform the dose range for subsequent efficacy studies.

Animal Model: C57BL/6 mice (female, 8 weeks old).[7][8]

Methodology:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the study.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The formulation should be tested for stability and homogeneity.

  • Dose Groups: Establish multiple dose groups (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=5 mice per group).

  • Administration: Administer the assigned dose to each group via the intended clinical route (e.g., oral gavage) once daily for 7 consecutive days.

  • Monitoring: Monitor animals twice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior). Record body weight daily.

  • Endpoint: At day 8, euthanize animals and collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe clinical or pathological abnormalities.

Protocol: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Animal Model: Sprague-Dawley rats (male, 8-10 weeks old) with jugular vein cannulation for serial blood sampling.

Methodology:

  • Dose Administration: Administer a single dose of this compound via two routes in separate groups of animals (n=3-5 per group):

    • Intravenous (IV) bolus (e.g., 5 mg/kg)

    • Oral gavage (e.g., 50 mg/kg)

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.[9]

Protocol: Efficacy Study in a Mouse Model of Influenza Virus Infection

Objective: To evaluate the in vivo antiviral efficacy of this compound in reducing viral load and improving disease outcomes in a mouse model of influenza A virus infection.[10]

Animal Model: BALB/c mice (female, 6-8 weeks old).

Virus Strain: Mouse-adapted influenza A/California/04/09 (H1N1) virus.

Methodology:

  • Infection: Lightly anesthetize mice and intranasally inoculate them with a sublethal dose (e.g., 10 times the 50% mouse infectious dose) of the influenza virus in 50 µL of sterile saline.[10]

  • Treatment Groups (n=10 mice per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 25 mg/kg)

    • This compound (e.g., 50 mg/kg)

    • Positive Control (e.g., Oseltamivir at 10 mg/kg)[10]

  • Treatment Regimen: Begin treatment 4 hours post-infection. Administer treatments orally twice daily for 5 consecutive days.

  • Monitoring and Endpoints:

    • Morbidity and Mortality: Monitor mice daily for 14 days for weight loss and signs of illness.

    • Viral Titer: On day 3 and 5 post-infection, euthanize a subset of mice from each group (n=5) and collect lungs to determine viral load via plaque assay or RT-qPCR.[11]

    • Lung Pathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.

Data Presentation

Table 1: Hypothetical MTD Study Results for this compound
Dose (mg/kg/day)SurvivalMean Body Weight Change (%)Key Clinical Signs
Vehicle Control5/5+2.5None observed
105/5+1.8None observed
305/5+0.5None observed
1005/5-4.2Mild lethargy
3003/5-18.5Severe lethargy, ruffled fur
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (5 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC₀-inf (ng·h/mL) 35009800
T½ (h) 3.54.2
Bioavailability (%) -28%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life.

Table 3: Hypothetical Efficacy of this compound in Influenza-Infected Mice
Treatment GroupMean Weight Loss at Day 7 (%)Lung Viral Titer at Day 5 (log₁₀ PFU/g)Survival Rate (%)
Vehicle Control22.55.820
This compound (25 mg/kg)12.14.280
This compound (50 mg/kg)7.82.5100
Oseltamivir (10 mg/kg)8.52.9100

PFU: Plaque-Forming Units.

References

Application Notes and Protocols for In Vivo Studies of Antiviral Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for the in vivo evaluation of a novel antiviral compound, herein referred to as "Antiviral Agent 21." As of the current date, specific in vivo dosage and efficacy data for a compound publicly designated as "this compound" are not available. The information presented is a synthesis of established methodologies from in vivo studies of various other antiviral agents and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is an isoquinolone derivative that has demonstrated promising antiviral activity against influenza viruses in in vitro assays.[1][2][3] This document outlines the essential protocols and considerations for transitioning from in vitro characterization to in vivo efficacy and pharmacokinetic studies. The primary objective of these in vivo studies is to determine the therapeutic potential of this compound in a living organism by evaluating its safety, efficacy, and pharmacokinetic profile.

Data Presentation: In Vivo Dosage and Efficacy of Representative Antiviral Agents

The following tables summarize in vivo dosage and administration data for several antiviral drugs from published studies. This information can serve as a reference for designing initial in vivo experiments with this compound.

Table 1: Summary of In Vivo Studies for Various Antiviral Agents

Antiviral AgentAnimal ModelVirusRoute of AdministrationDosage RegimenKey FindingsReference
MolnupiravirSCID MiceSARS-CoV-2 (Beta variant)Oral200 mg/kg, twice a day (BID) for 3 daysSignificantly reduced viral loads in the lungs.[4]
NirmatrelvirSCID MiceSARS-CoV-2 (Beta variant)Oral300 mg/kg, BID for 3 daysSignificantly reduced viral loads in the lungs.[4]
ZapnometinibMiceInfluenza A (H1N1pdm09)Oral25 mg/kg, BID (total 50 mg/kg/day)Correlated pharmacokinetic and pharmacodynamic parameters with antiviral efficacy.
Chimeric G1 AbMiceInfluenza AIntraperitoneal> 10 mg/kg (single dose)Complete protection from viral infection.
Chimeric G2 AbMiceInfluenza AIntraperitoneal> 1 mg/kg (single dose)Complete protection from viral infection.
siRNA 18K18-hACE2 Transgenic MiceSARS-CoV-2IntranasalNot specifiedReduced viral mRNA levels and disease severity.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS, DMSO/saline mixture)

  • Appropriate animal model (e.g., BALB/c mice)

  • Standard animal husbandry equipment

Protocol:

  • Acclimatize animals for a minimum of 72 hours before the start of the experiment.

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Divide animals into groups (n=3-5 per group), including a vehicle control group.

  • Administer escalating doses of this compound to each group via the intended route of administration for the efficacy study (e.g., oral gavage, intraperitoneal injection).

  • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for a period of 7-14 days.

  • The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or a body weight loss of more than 20%.

In Vivo Efficacy Study

Objective: To evaluate the antiviral efficacy of this compound in a relevant animal model of infection.

Materials:

  • This compound at predetermined doses based on the MTD study.

  • Vehicle control.

  • Positive control antiviral drug (if available).

  • Animal model susceptible to the target virus (e.g., C57BL/6 mice for influenza studies).

  • Viral stock of known titer.

  • Anesthesia (e.g., isoflurane).

  • Equipment for sample collection (e.g., lung tissue, bronchoalveolar lavage fluid).

Protocol:

  • Randomly assign animals to treatment groups (vehicle control, positive control, and various doses of this compound).

  • Anesthetize the animals and infect them with a predetermined lethal or sub-lethal dose of the virus via the appropriate route (e.g., intranasal inoculation for influenza).

  • Initiate treatment with this compound at a specified time point post-infection (e.g., 4 hours post-infection) and continue for a defined duration (e.g., once or twice daily for 5 days).

  • Monitor animal body weight and survival daily.

  • At predetermined time points (e.g., days 3 and 5 post-infection), euthanize a subset of animals from each group.

  • Collect relevant tissues (e.g., lungs) for viral load determination using methods such as quantitative PCR (qPCR) or plaque assays.

  • Analyze the data to compare viral titers, weight loss, and survival rates between the treatment and control groups.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound.

  • Animal model (e.g., Sprague-Dawley rats).

  • Equipment for blood collection (e.g., tail vein or retro-orbital sinus).

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Protocol:

  • Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., oral or intravenous).

  • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to separate plasma.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualization of Pathways and Workflows

Potential Signaling Pathway Inhibition

Many antiviral agents function by inhibiting host cell signaling pathways that are co-opted by viruses for replication. The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for such inhibitors.

G cluster_0 Host Cell Virus Virus Host Cell Receptor Host Cell Receptor Virus->Host Cell Receptor Binds MEK MEK Host Cell Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Viral Replication Viral Replication Transcription Factors->Viral Replication Promotes This compound This compound This compound->MEK Inhibits

Caption: Generalized MAPK signaling pathway targeted by an antiviral agent.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the logical flow of a typical in vivo efficacy study for an antiviral agent.

cluster_workflow In Vivo Efficacy Study Workflow Animal Acclimatization Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Viral Infection Viral Infection Randomization & Grouping->Viral Infection Treatment Administration Treatment Administration Viral Infection->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis

Caption: Workflow for an in vivo antiviral efficacy study.

References

Antiviral agent 21 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 21 is an isoquinolone derivative that has demonstrated inhibitory activity against both influenza A and B viruses.[1][2][3][4][5] This document provides detailed information on its solubility, preparation for in-vitro experiments, and protocols for assessing its antiviral activity and mechanism of action. Mode-of-action studies have indicated that this compound targets the viral polymerase activity of influenza viruses.[1][2][3][4]

Data Presentation

Antiviral Activity and Cytotoxicity of Compound 21

The antiviral efficacy and cytotoxic effects of this compound have been evaluated in Madin-Darby Canine Kidney (MDCK) cells. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for different influenza virus strains.

Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
Influenza A/Puerto Rico/8/34 (H1N1)9.9 - 18.5>300>16.2 - 30.3
Influenza A/Hong Kong/8/68 (H3N2)9.9 - 18.5>300>16.2 - 30.3
Influenza B/Lee/409.9 - 18.5>300>16.2 - 30.3

Data sourced from studies on isoquinolone derivatives against influenza viruses.[1][2][3][4][5]

Solubility and Preparation for Experiments

Solvent Recommendation: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium.

Preparation of Stock Solution:

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex or gently warm the solution to ensure the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

Preparation of Working Solution:

  • Important Considerations: The final concentration of DMSO in the cell culture medium should be kept low to avoid cytotoxicity, typically ≤ 0.5%, with many researchers aiming for 0.1% or less.[6] It is crucial to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on the specific cell line being used.[6]

  • Procedure:

    • Thaw an aliquot of the high-concentration stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., for an EC50 determination).

    • Ensure thorough mixing after each dilution.

    • Gently warm the cell culture media to 37°C before adding the compound stock solution to aid in solubility.[6]

Experimental Protocols

Protocol 1: Antiviral Activity Assay in MDCK Cells

This protocol is designed to determine the antiviral activity of this compound against influenza virus in MDCK cells by assessing cell viability.

Materials:

  • MDCK cells

  • Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)

  • Cell culture medium (e.g., MEM) supplemented with appropriate serum and antibiotics

  • This compound working solutions

  • Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)[7]

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection:

    • Once cells are confluent, wash the monolayer with PBS.

    • Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • After the incubation period, remove the virus inoculum.

    • Add cell culture medium containing serial dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (FDA Assay):

    • Prepare a fresh FDA staining solution (e.g., 10-30 µg/mL in PBS).[8]

    • Wash the cells with PBS.

    • Add the FDA staining solution to each well and incubate for 20-30 minutes at room temperature in the dark.[8]

    • Measure the fluorescence intensity using a fluorescence microplate reader with appropriate filters for fluorescein.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the mock-infected and virus-only controls. Determine the EC50 value from the dose-response curve.

Protocol 2: Immunofluorescence Assay for Viral Nucleoprotein (NP)

This protocol is for visualizing the effect of this compound on the expression and localization of the influenza virus nucleoprotein (NP) within infected cells.

Materials:

  • MDCK cells grown on coverslips in a multi-well plate

  • Influenza virus stock

  • This compound working solutions

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., PBS with 10% goat serum)

  • Primary antibody: anti-influenza NP antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Infection and Treatment:

    • Infect MDCK cells grown on coverslips with influenza virus (e.g., MOI of 3) in the presence of different concentrations of this compound (e.g., 30 µM and 100 µM) or a DMSO vehicle control.

    • Incubate for a specified period (e.g., 5 hours) at 33°C.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[9]

  • Immunostaining:

    • Block the cells with blocking buffer for 30 minutes.

    • Incubate with the primary anti-NP antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

    • Wash twice with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[9]

  • Nuclear Staining and Mounting:

    • Wash twice with PBS.

    • Stain the nuclei with DAPI for 10 minutes.[9]

    • Wash with PBS and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The viral NP will appear green, and the nuclei will be blue.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

G cluster_virus Influenza Virus Life Cycle cluster_host Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (vRNA -> cRNA -> vRNA) Uncoating->Replication Transcription Viral Transcription (vRNA -> mRNA) Uncoating->Transcription Assembly Virion Assembly Replication->Assembly Translation Protein Synthesis Transcription->Translation Translation->Assembly Host_Machinery Host Ribosomes Budding Budding & Release Assembly->Budding Compound21 This compound (Isoquinolone Derivative) Polymerase Viral Polymerase Complex (PA, PB1, PB2) Compound21->Polymerase Inhibition

Caption: Proposed mechanism of this compound.

Experimental Workflow for Antiviral Activity Assessment

G start Start prep_cells Seed MDCK cells in 96-well plate start->prep_cells infect Infect cells with Influenza Virus prep_cells->infect treat Treat with serial dilutions of This compound infect->treat incubate Incubate for 48-72 hours treat->incubate viability_assay Perform Cell Viability Assay (FDA) incubate->viability_assay analyze Analyze data and determine EC50 viability_assay->analyze end End analyze->end

Caption: Workflow for antiviral activity assay.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Antiviral Agent 21 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioanalytical testing.

Abstract This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Antiviral Agent 21 in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved using a reverse-phase C18 column with a rapid gradient elution. Detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[1][2] The assay is linear over a concentration range of 0.5 to 1000 ng/mL, demonstrating excellent accuracy, precision, and stability. This method is suitable for supporting clinical and non-clinical studies requiring the quantification of this compound.

Experimental Protocols

Chemicals and Reagents
  • This compound (Reference Standard, >99% purity)

  • This compound-d4 (Stable Isotope Labeled Internal Standard, >99% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Deionized Water, 18.2 MΩ·cm

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: UPLC System (e.g., Waters ACQUITY UPLC I-Class)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro)[3]

  • Analytical Column: C18 Column (e.g., Waters C18 XBridge, 3.5 µm: 100 mm × 2.1 mm)[4]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 (Internal Standard, IS) by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Standards and QC Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.[4][5]

Sample Preparation

A simple protein precipitation method is used for sample extraction.[5][6][7]

  • Allow all plasma samples (CS, QC, and unknown study samples) to thaw at room temperature.

  • Vortex each sample for 15 seconds to ensure homogeneity.

  • Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (50 ng/mL this compound-d4 in acetonitrile) to each tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with a glass insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is Protein Precipitation vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Figure 1: Detailed workflow for the protein precipitation sample preparation protocol.

LC-MS/MS Method

1.5.1 Liquid Chromatography Conditions The chromatographic method is designed for rapid and efficient separation of the analyte from endogenous plasma components.[4][8]

ParameterCondition
ColumnWaters C18 XBridge, 3.5 µm: 100 mm × 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Total Run Time 5.0 minutes

1.5.2 Mass Spectrometry Conditions The analysis was performed in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[9]

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow900 L/hr
Cone Gas Flow150 L/hr
MRM Transitions Compound
This compound
This compound-d4 (IS)

Data Presentation and Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following established bioanalytical guidelines.[10][11][12]

Selectivity

No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and its IS in six different lots of blank human plasma.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 0.5 to 1000 ng/mL. A weighted (1/x²) linear regression model was used to plot the peak area ratio (analyte/IS) against the nominal concentration.[8] The correlation coefficient (r²) was consistently >0.995. The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Calibration Standard Nominal Concentration (ng/mL)
CS-10.5
CS-21.0
CS-35.0
CS-425.0
CS-5100.0
CS-6250.0
CS-7500.0
CS-81000.0
Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, Low QC, Medium QC, and High QC. The results met the acceptance criteria of ±15% (±20% for LLOQ) for both precision (%CV) and accuracy (%RE).[4]

QC Level Nominal Conc. (ng/mL) Intra-Day (n=6) Inter-Day (n=18)
%CV %RE
LLOQ 0.58.2-4.5
Low 1.56.52.1
Mid 75.04.1-1.8
High 750.03.53.2
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. Recovery was consistent and reproducible, while the matrix effect was found to be negligible.

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 1.592.598.7
Mid 75.094.1101.2
High 750.093.899.5
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable.

Stability Condition Duration Mean % Change from Nominal
Bench-top (Room Temperature)6 hours-5.2%
Freeze-Thaw Cycles (-80°C to RT)3 cycles-7.8%
Long-term Storage (-80°C)90 days-6.5%
Post-preparative (Autosampler at 10°C)48 hours-4.1%

Visualizations

G cluster_workflow Overall Bioanalytical Workflow sample Sample Receipt (Plasma) prep Sample Preparation (Protein Precipitation) sample->prep lcms LC-MS/MS Analysis prep->lcms data Data Processing (Integration & Regression) lcms->data report Reporting (Concentration Calculation) data->report

Figure 2: High-level overview of the bioanalytical process from sample receipt to final reporting.

G cluster_validation Method Validation Parameters mv Bioanalytical Method Validation selectivity Selectivity mv->selectivity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision recovery Recovery mv->recovery matrix Matrix Effect mv->matrix stability Stability mv->stability

Figure 3: Key parameters assessed during the bioanalytical method validation process.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The use of a straightforward protein precipitation protocol allows for high-throughput sample processing. The method meets the rigorous criteria set by regulatory guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This validated assay is well-suited for determining the plasma concentrations of this compound in support of preclinical and clinical pharmacokinetic studies.

References

Application Notes and Protocols for In Vivo Delivery of Antiviral Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a template for researchers, scientists, and drug development professionals working with novel antiviral compounds. "Antiviral Agent 21" is a hypothetical compound used here to illustrate the formulation development, experimental design, and data presentation for in vivo research of a poorly water-soluble antiviral agent. The quantitative data presented are illustrative and not derived from actual experimental results for a compound with this name.

Introduction to this compound

This compound is a novel synthetic small molecule inhibitor of a key viral enzyme, demonstrating potent in vitro activity against a range of RNA viruses. Its mechanism of action is believed to involve the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). Due to its hydrophobic nature and poor aqueous solubility, the development of a suitable in vivo delivery system is critical for preclinical evaluation of its efficacy and pharmacokinetic profile. These application notes provide an overview of potential delivery systems and detailed protocols for in vivo studies.

Preformulation Studies

Prior to in vivo formulation, a comprehensive understanding of the physicochemical properties of this compound is essential.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterMethodResultImplication for Formulation
Molecular WeightMass Spectrometry450.5 g/mol Standard for small molecule drugs.
Aqueous SolubilityShake-flask method at 25°C< 0.1 µg/mLPoorly water-soluble; requires solubilization enhancement.
LogPHPLC method4.2High lipophilicity, suggests potential for good membrane permeability but also poor aqueous solubility.
pKaPotentiometric titration7.8 (weak base)Solubility may be pH-dependent.
Melting PointDifferential Scanning Calorimetry185°CHigh melting point, indicating a stable crystalline structure.

In Vivo Delivery Systems

Several formulation strategies can be employed to enhance the systemic exposure of poorly soluble compounds like this compound for in vivo research.

Table 2: Comparison of Potential In Vivo Delivery Systems for this compound (Illustrative)

Delivery SystemCompositionAdvantagesDisadvantages
Cyclodextrin (B1172386) Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in salineSimple to prepare, suitable for early-stage screening.Limited drug loading capacity, potential for nephrotoxicity at high doses.
Lipid-Based Formulation Self-emulsifying drug delivery system (SEDDS) with oils, surfactants, and co-solvents.Enhances oral bioavailability, protects the drug from degradation.Complex formulation development, potential for GI side effects.
Nanoparticle Formulation Poly(lactic-co-glycolic acid) (PLGA) nanoparticlesSustained release, potential for targeted delivery.More complex manufacturing process, potential for immunogenicity.

Experimental Protocols

Preparation of a Cyclodextrin-Based Formulation for Intravenous Administration

This protocol describes the preparation of a solution of this compound using HP-β-CD for intravenous (IV) administration in mice.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amounts of this compound and HP-β-CD. A common molar ratio of drug to cyclodextrin is 1:10.

  • Prepare a 40% (w/v) solution of HP-β-CD in sterile saline.

  • Slowly add the powdered this compound to the HP-β-CD solution while vortexing to create a slurry.

  • Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours, protected from light.

  • After stirring, visually inspect the solution for any undissolved particles.

  • Sterilize the final formulation by passing it through a 0.22 µm sterile filter.

  • Store the formulation at 4°C, protected from light, for up to one week.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound following IV administration.

Materials:

  • This compound formulation (e.g., cyclodextrin-based)

  • Male BALB/c mice (6-8 weeks old)

  • Syringes and needles for IV injection

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • -80°C freezer

  • Analytical instruments for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Acclimatize mice for at least 3 days prior to the study.

  • Divide mice into groups for each time point (n=3 per group).

  • Administer a single IV bolus dose of the this compound formulation (e.g., 5 mg/kg) via the tail vein.

  • At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect blood samples via cardiac puncture or another appropriate method.

  • Immediately place blood samples into K2-EDTA tubes and gently invert to mix.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

In Vivo Efficacy Study in a Mouse Model of Viral Infection

This protocol provides a general framework for evaluating the antiviral efficacy of a formulation of this compound in a relevant animal model.

Materials:

  • This compound formulation

  • Vehicle control

  • Positive control antiviral drug

  • Appropriate mouse strain for the viral infection model

  • Virus stock of known titer

  • Anesthesia

  • Tissue homogenization equipment

  • Reagents for viral load quantification (e.g., for qPCR or plaque assay)

Protocol:

  • Acclimatize the animals for at least one week.

  • Infect the mice with a standardized dose of the virus via the relevant route (e.g., intranasal for respiratory viruses).

  • At a predetermined time post-infection (e.g., 24 hours), begin treatment with the this compound formulation, vehicle control, or positive control. Administer the treatment via the intended route (e.g., oral gavage, intraperitoneal, or intravenous injection) at a specified dose and frequency.

  • Monitor the animals daily for clinical signs of illness (e.g., weight loss, morbidity).

  • At the end of the study period (e.g., 3-5 days post-infection), euthanize the mice.

  • Collect relevant tissues (e.g., lungs, spleen, liver) for viral load determination.

  • Homogenize the tissues and extract viral RNA or perform plaque assays to quantify the viral load.

  • Statistically analyze the differences in viral load and clinical scores between the treatment groups.

Visualizations

Antiviral_Mechanism_of_Action cluster_virus Virus cluster_host Host Cell Viral_Entry Viral_Entry Viral_Replication Viral_Replication Viral_Assembly Viral_Assembly Replication_Complex Replication_Complex Viral_Replication->Replication_Complex 3. RNA Synthesis Viral_Release Viral_Release New_Virions New_Virions Viral_Assembly->New_Virions Host_Cell_Receptor Host_Cell_Receptor Host_Cell_Receptor->Viral_Replication 2. Uncoating Replication_Complex->Viral_Assembly 4. Protein Synthesis New_Virions->Viral_Release 6. Release Antiviral_Agent_21 Antiviral_Agent_21 Antiviral_Agent_21->Replication_Complex Inhibition Virus Virus Virus->Host_Cell_Receptor 1. Attachment & Entry

Caption: Hypothetical mechanism of action of this compound.

In_Vivo_Efficacy_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Viral_Infection Viral Infection Animal_Acclimatization->Viral_Infection Treatment_Initiation Treatment Initiation (this compound, Vehicle, Positive Control) Viral_Infection->Treatment_Initiation Daily_Monitoring Daily Monitoring (Weight, Clinical Score) Treatment_Initiation->Daily_Monitoring Endpoint Study Endpoint Daily_Monitoring->Endpoint Tissue_Collection Tissue Collection (e.g., Lungs) Endpoint->Tissue_Collection Viral_Load_Quantification Viral Load Quantification (qPCR or Plaque Assay) Tissue_Collection->Viral_Load_Quantification Data_Analysis Data Analysis Viral_Load_Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo antiviral efficacy study.

Troubleshooting & Optimization

Technical Support Center: Improving Antiviral Agent 21 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Antiviral Agent 21 in Dimethyl Sulfoxide (DMSO). The following information is designed to offer systematic approaches to overcome common solubility issues during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of many poorly soluble organic molecules, including potentially this compound, is anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Due to its high solubilizing power for a wide range of compounds, DMSO is a common choice in drug discovery and biological assays.[1][3] For optimal results, it is crucial to use high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating capacity.[1]

Q2: I am having difficulty dissolving this compound in DMSO at my desired concentration. What steps can I take?

A2: If you are facing solubility issues, several techniques can be employed to facilitate dissolution. These methods can be applied sequentially:

  • Vortexing: Vigorously mix the solution for 2-5 minutes.

  • Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[1][4] Increased kinetic energy can help overcome the solid's lattice energy.[1]

  • Sonication: Use a bath sonicator to agitate the solution for 5-10 minutes to break down any compound aggregates.[1][4]

If the compound still does not dissolve, consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM if you were initially aiming for 10 mM).[1][4]

Q3: My this compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous cell culture medium or buffer. How can I prevent this?

A3: This common issue, often called "salting out," occurs due to the dramatic change in solvent polarity when a concentrated organic stock is introduced into an aqueous solution.[1][4] Here are some strategies to mitigate this:

  • Serial Dilutions in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to achieve a lower concentration.[1]

  • Rapid Mixing: Add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.[4] This prevents localized high concentrations that can trigger precipitation.

  • Lower Final Concentration: If possible, use a lower final concentration of this compound in your assay.

  • Use of Surfactants: For certain cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01% - 0.1%) to the final aqueous medium can help maintain solubility.[4]

It is important to keep the final DMSO concentration in cell culture media low (typically below 0.5%, and often as low as 0.1%) to avoid cellular toxicity.[1] Always include a vehicle control (DMSO-only) in your experiments.

Q4: Are there alternative solvents or co-solvents I can consider if DMSO is not suitable for my experiment?

A4: Yes, if DMSO is not compatible with your experimental setup, other solvents can be considered, though they may require additional optimization.[4] Some alternatives include:

  • Dimethylformamide (DMF): Has a similar polarity to DMSO but can be more toxic to cells.[4]

  • N-methyl-2-pyrrolidone (NMP): Possesses high solubilizing power but is more viscous and may have higher toxicity.[4]

  • Ethanol or Methanol: These can be viable for some compounds, but their compatibility with the specific assay must be verified.[1]

  • Co-solvent systems: Mixtures, such as PEG 400 and water, can sometimes be used to improve solubility in a more biocompatible manner, although they may have a lower overall solubilizing capacity than pure organic solvents.[4][5]

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to resolving common solubility problems.

Problem Potential Cause Recommended Action
This compound does not dissolve in DMSO. Compound purity or identity issue.Verify the purity and identity of the compound.
Poor quality or wet DMSO.Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1]
Concentration exceeds solubility limit.Try preparing a more dilute stock solution (e.g., 1 mM or 5 mM).[1][4]
Insufficient energy for dissolution.Gently warm the solution to 37°C or use a sonicator.[1][4]
Precipitation upon dilution in aqueous buffer. "Salting out" due to polarity change.Perform serial dilutions in DMSO first before adding to the aqueous medium.[1]
Slow mixing.Add the DMSO stock to the aqueous buffer while vortexing for rapid dispersion.[4]
Inconsistent experimental results. Compound precipitation in stock or assay plate.Visually inspect solutions for any precipitate before use. Minimize freeze-thaw cycles of the DMSO stock solution.[6]
DMSO concentration affecting the assay.Ensure the final DMSO concentration is consistent across all wells and include a vehicle control.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Verification: Ensure you are using high-purity, anhydrous DMSO.[1]

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the vial vigorously for 2-5 minutes.[4]

  • Gentle Heating (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[1][4]

  • Sonication (if necessary): If solubility issues persist, place the vial in a water bath sonicator for 5-10 minutes.[1][4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Visualizations

G cluster_0 A Start: Solubility Issue with this compound in DMSO B Is the DMSO high-purity and anhydrous? A->B C Use fresh, anhydrous DMSO B->C No D Vortex for 2-5 minutes B->D Yes C->D E Is the compound fully dissolved? D->E F Gently warm to 37°C for 10-15 min E->F No L Solution is ready for use E->L Yes G Is the compound fully dissolved? F->G H Sonicate for 5-10 min G->H No G->L Yes I Is the compound fully dissolved? H->I J Prepare a more dilute stock solution (e.g., 1 mM) I->J No I->L Yes K Consider alternative solvents (e.g., DMF, NMP) J->K

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_0 A Start: Precipitation upon aqueous dilution B Prepare serial dilutions of stock in DMSO first A->B C Add diluted DMSO stock to aqueous buffer while vortexing B->C D Does precipitation still occur? C->D E Consider adding a surfactant (e.g., Pluronic F-68) to the aqueous medium D->E Yes G Solution is ready for assay D->G No F Use a lower final concentration of the compound E->F

Caption: Decision-making process to prevent precipitation in aqueous solutions.

References

Antiviral agent 21 off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 21

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the use of this compound in your experiments. The primary focus of this guide is to help you identify, understand, and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is an off-target effect and why is it a concern for this compound?

An off-target effect occurs when a drug interacts with unintended molecular targets within a biological system.[1] For this compound, which is designed as a potent inhibitor of the viral serine/threonine kinase VSK-1, an off-target effect would be the inhibition of other, non-target host cell kinases or proteins. These unintended interactions can lead to unexpected experimental outcomes, cellular toxicity, or misinterpretation of data, complicating the assessment of the agent's true antiviral efficacy and safety profile.[2]

Q2: My cells show unexpected toxicity and reduced proliferation at concentrations where the antiviral effect is not yet optimal. Could this be an off-target effect?

Yes, this is a classic indication of a potential off-target effect. A significant separation between the concentration required for the desired antiviral activity (on-target) and the concentration that causes unintended cellular phenotypes (like toxicity) suggests the agent may be interacting with other cellular targets.[3] Many host cell kinases are crucial for regulating cell survival and proliferation, and their inhibition can lead to the effects you are observing.[4][5] We recommend performing a detailed dose-response analysis for both antiviral efficacy and cytotoxicity to determine the therapeutic window.

Q3: What are the most likely host cell pathways to be affected by this compound?

As a kinase inhibitor, this compound has the potential to interact with human kinases that share structural similarity with the viral target VSK-1. The most common off-target interactions for kinase inhibitors involve pathways critical for cell signaling, proliferation, and survival.[5] Key pathways to consider for initial investigation include:

  • MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.[4]

  • PI3K/Akt/mTOR Pathway: A central regulator of cell metabolism, growth, and apoptosis.[5]

  • Src Family Kinases (SFKs): Involved in a wide range of cellular processes including cell adhesion, motility, and proliferation.[6]

Troubleshooting Guide: Investigating Unexpected Cytotoxicity

If you observe unexpected cytotoxicity or other confounding cellular phenotypes, follow this guide to determine if an off-target effect is the cause.

Step 1: Initial Verification

  • Confirm Compound Integrity: Ensure your stock of this compound has not degraded. Prepare fresh solutions for each experiment.

  • Dose-Response Analysis: Perform a detailed dose-response curve to precisely define the concentrations at which cytotoxicity occurs versus the concentrations required for antiviral activity (IC50 vs. CC50).[3]

  • Appropriate Controls: Include a "no virus" control treated with Agent 21 to isolate the compound's effect on the cells from virus-induced cytopathic effects.

Step 2: Hypothesis Generation & Initial Screens

  • Computational Prediction: Use computational tools to predict potential off-target interactions based on the structure of this compound. These ligand-based approaches can provide a list of candidate off-target kinases.[7]

  • Kinome Profiling: The most direct way to identify off-targets is through a kinome profiling screen. This involves testing Agent 21 against a large panel of human kinases to generate a selectivity profile.[8][9] This service is offered by several specialized contract research organizations.

Step 3: Validation of Putative Off-Targets

  • Orthogonal Assays: Once potential off-targets are identified (e.g., a specific host kinase like MEK1 or ERK2), validate the interaction using an independent method.[3]

  • Biochemical Assays: Perform in vitro kinase assays with purified off-target kinase, substrate, and Agent 21 to confirm direct inhibition and determine the IC50.

  • Cell-Based Assays: Use techniques like Western Blotting to check if Agent 21 inhibits the phosphorylation of the off-target kinase's downstream substrate in your cell model. This confirms the off-target interaction occurs in a cellular context.

Below is a logical workflow to guide your troubleshooting process.

G start Unexpected Phenotype Observed (e.g., Cytotoxicity) step1 Step 1: Initial Checks - Confirm compound integrity - Run detailed dose-response - Use proper controls start->step1 step2 Step 2: Differentiate On/Off-Target Is phenotype separable from antiviral activity? step1->step2 step3 Step 3: Identify Off-Targets - Kinome Profiling - Chemical Proteomics step2->step3 Yes end_on_target Conclusion: Phenotype is likely due to on-target activity or assay artifact. step2->end_on_target No step4 Step 4: Validate Hits - Biochemical Assays (IC50) - Western Blot (Pathway analysis) - Cellular Thermal Shift Assay (CETSA) step3->step4 end_off_target Conclusion: Phenotype is due to a validated off-target effect. step4->end_off_target

Caption: A workflow for troubleshooting unexpected experimental results.

Data Presentation: Selectivity Profile of this compound

The following table presents hypothetical data from a kinase profiling screen to illustrate the concept of on-target versus off-target activity. The selectivity of an agent is determined by comparing its potency against the intended target versus other proteins.

Target KinaseTypeIC50 (nM)Potency Relative to On-TargetNotes
Viral VSK-1 On-Target 15 1x Desired antiviral target
Human MAPK1 (ERK2)Off-Target1258.3xMay affect cell proliferation.[4]
Human MAPK3 (ERK1)Off-Target18012xMay affect cell proliferation.[4]
Human AAK1Off-Target45030xInvolved in clathrin-mediated endocytosis.[10]
Human PIK3CAOff-Target2,100140xComponent of the PI3K/Akt pathway.[5]
Human CDK2Off-Target>10,000>667xWeak or no inhibition observed.

Table 1: Hypothetical selectivity profile for this compound. A lower IC50 value indicates stronger inhibition. The data shows that while Agent 21 is most potent against its viral target, it also inhibits host cell kinases like ERK1/2 at concentrations that could be reached in cell culture experiments.

Experimental Protocols

Protocol: Western Blot Analysis of MAPK/ERK Pathway Inhibition

This protocol is designed to validate if this compound inhibits the MAPK/ERK signaling pathway in host cells by measuring the phosphorylation of ERK1/2 (p44/42 MAPK).

1. Materials and Reagents:

  • Cell line of interest (e.g., A549, Vero E6)

  • This compound

  • Growth factor (e.g., EGF, 20 ng/mL) to stimulate the pathway

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Mouse anti-GAPDH or β-Actin (loading control)

  • Secondary Antibodies:

    • HRP-linked anti-rabbit IgG

    • HRP-linked anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

2. Experimental Procedure:

  • Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace media with serum-free media and incubate for 12-24 hours to reduce basal pathway activation.

  • Drug Treatment: Pre-treat cells with a dose range of this compound (e.g., 0, 50 nM, 150 nM, 500 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation: Add growth factor (e.g., EGF) to the media for 15 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold Lysis Buffer to each well. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-ERK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-linked secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.

3. Data Analysis:

  • Quantify band intensity using imaging software (e.g., ImageJ).

  • Calculate the ratio of phospho-ERK to total-ERK for each condition.

  • A dose-dependent decrease in the p-ERK/t-ERK ratio in Agent 21-treated cells indicates off-target inhibition of the MAPK/ERK pathway.

Visualizations: Pathways and Logic

G cluster_0 On-Target Effect (Antiviral Action) cluster_1 Off-Target Effect (Host Cell Impact) Agent21_on This compound VSK1 Viral Kinase VSK-1 Agent21_on->VSK1 Inhibits ViralRep Viral Replication VSK1->ViralRep Promotes Agent21_off This compound ERK Host Kinase ERK1/2 Agent21_off->ERK Inhibits GF Growth Factor GFR Receptor GF->GFR MEK Host Kinase MEK1/2 GFR->MEK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif G start Does Agent 21 reduce p-ERK levels in cells? path1 YES start->path1 path2 NO start->path2 result1 Conclusion: Agent 21 has off-target activity on the MAPK/ERK pathway. path1->result1 result2 Conclusion: Observed cytotoxicity is likely independent of the MAPK/ERK pathway. path2->result2 next_step Action: Investigate other candidate pathways (e.g., PI3K/Akt). result2->next_step

References

Technical Support Center: Optimizing Antiviral Agent 21 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Antiviral Agent 21 for in vitro antiviral assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its presumed mechanism of action?

This compound is a novel investigational compound. Its mechanism of action is presumed to be the inhibition of a viral protease essential for viral replication. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins into their functional protein components, resulting in the production of non-infectious viral particles.[1][2]

Q2: How do I determine the optimal concentration of this compound for my experiments?

Determining the optimal concentration involves a two-step process:

  • Assess Cytotoxicity: First, determine the 50% cytotoxic concentration (CC50), which is the concentration of the agent that causes a 50% reduction in the viability of the host cells.[3] This is crucial to ensure that the antiviral effect observed is not due to cell death. The MTT assay is a common method for determining CC50.[4][5][6][7]

  • Determine Antiviral Efficacy: Next, determine the 50% effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication.[8][9] This is often measured using assays like the plaque reduction assay or by quantifying viral RNA.

The optimal concentration for your experiments will be a range well below the CC50 value while still showing significant antiviral activity (i.e., around the EC50 or higher, depending on the desired effect).

Q3: What are EC50, CC50, and the Selectivity Index (SI), and why are they important?

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that reduces the viability of uninfected cells by 50%.[3] A higher CC50 value is desirable, indicating lower toxicity to host cells.

  • EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of the viral activity (e.g., plaque formation or viral replication).[8][10] A lower EC50 value indicates higher potency.[10]

  • Selectivity Index (SI): This is the ratio of CC50 to EC50 (SI = CC50 / EC50).[3] The SI is a critical measure of a drug's therapeutic window. A higher SI value indicates a more promising antiviral agent, as it suggests the drug is effective against the virus at concentrations that are not toxic to the host cells.[3] Compounds with an SI value of 10 or greater are generally considered active and worthy of further investigation.[3]

Q4: How should I prepare and store stock solutions of this compound?

Due to its chemical nature, this compound is highly soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, sterile DMSO.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][11]

  • Long-term: Store aliquots at -80°C for up to one year.

  • Short-term: For frequent use, store at -20°C for up to one month.[1]

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Ensure the final concentration of DMSO in the assay wells is non-toxic to the cells, typically below 0.5%.[1]

Troubleshooting Guides

Issue 1: High Background Noise in Your Assay

Question: I am observing a high background signal in my antiviral assay, making it difficult to interpret the results. What could be the cause?

Answer: High background noise can stem from several sources. Here’s a systematic approach to troubleshoot this issue:

  • Compound Autofluorescence: this compound itself might be fluorescent at the wavelengths used in your assay readout.

    • Solution: Run a "compound only" control plate (without cells or virus) to measure the intrinsic fluorescence of this compound at your test concentrations.[12] Subtract this background from your experimental values.

  • Contamination: Bacterial or fungal contamination in your reagents or cell cultures can lead to non-specific signals.

    • Solution: Ensure all reagents, media, and plates are sterile. Regularly check your cell cultures for any signs of contamination.

  • Substrate Degradation: In enzymatic assays (like those using luciferin/luciferase), the substrate can degrade over time, leading to a high background.

    • Solution: Use fresh batches of substrate and protect them from light.[12] Optimize the incubation time to ensure a strong signal without excessive background from substrate degradation.[12]

  • Insufficient Washing: In multi-step assays like ELISAs, inadequate washing can leave behind unbound reagents that contribute to the background.

    • Solution: Increase the number and duration of wash steps between incubations.[13][14] Using a wash buffer with a mild detergent (e.g., 0.05% Tween-20) can also help.[14]

Issue 2: Inconsistent EC50/CC50 Values

Question: My EC50/CC50 values for this compound are highly variable between experiments. What should I check?

Answer: Variability in in vitro assay results is a common challenge.[11] Several factors can contribute to this inconsistency:

  • Cell Line Integrity:

    • Problem: High passage numbers can lead to genetic drift in cells, altering their susceptibility to both the virus and the drug.[11]

    • Solution: Use cells within a narrow and validated passage range for all experiments. It is also good practice to periodically perform cell line authentication.[11]

  • Virus Stock Quality:

    • Problem: Inconsistent Multiplicity of Infection (MOI) due to inaccurate virus titration can significantly affect the apparent efficacy of the drug.[11]

    • Solution: Accurately titer your viral stock using a reliable method like a plaque assay before each set of experiments and use a consistent MOI.[11]

  • Drug Stability and Handling:

    • Problem: this compound may degrade if not stored or handled properly. Repeated freeze-thaw cycles of the stock solution can reduce its potency.

    • Solution: Prepare fresh dilutions from a new aliquot of your stock solution for each experiment.[11]

  • Assay Protocol and Timing:

    • Problem: The timing of drug addition relative to viral infection is critical. The antiviral effect may be more pronounced if the drug is added before, during, or shortly after infection.

    • Solution: Standardize the time of drug addition across all experiments. A time-of-addition experiment can help pinpoint the stage of the viral replication cycle affected by the agent.[11]

  • Pipetting and Dilution Errors:

    • Problem: Inaccurate serial dilutions can lead to significant errors in the final concentrations tested.[15][16]

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each dilution step to avoid carryover.[15][17] Mix each dilution thoroughly before proceeding to the next.[15][16]

Issue 3: No Antiviral Activity Observed

Question: I am not observing any antiviral effect with this compound, even at high concentrations. What could be wrong?

Answer: A lack of observable antiviral activity can be due to several factors:

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the stock solution and verify its activity against a known sensitive viral strain as a positive control.[1]

  • Drug-Resistant Virus Strain: The viral strain used in the assay might have mutations that confer resistance to this class of inhibitors.

    • Solution: If possible, sequence the target gene (e.g., the protease gene) of your viral stock to check for resistance mutations. Test the compound against a known drug-sensitive strain.[1]

  • Solubility Issues: While soluble in DMSO, high concentrations of this compound may precipitate when diluted in aqueous cell culture media.

    • Solution: Visually inspect the assay plates for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.[1]

  • Incorrect Assay Conditions:

    • Problem: The chosen cell line may not be permissive to the virus, or the incubation time may be too short or too long to observe a significant effect.

    • Solution: Confirm that your cell line supports robust viral replication. Optimize the assay duration to capture the peak of viral activity.

Data Presentation

Table 1: Example Cytotoxicity and Antiviral Activity of this compound

Virus StrainCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCK>1001.2>83
SARS-CoV-2Vero E685.40.9589.9
Dengue Virus 2Huh-792.15.815.9
RSVHEp-2>1002.5>40

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[6][7]

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[2]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period equivalent to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.[11]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4][5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[4][5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[4][5] Allow the plate to stand overnight in the incubator.[4]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Calculation: Calculate cell viability as a percentage of the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[11]

Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay

This assay measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.[18][19][20]

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.[19][21] Incubate overnight to allow cells to reach 90-100% confluency.[19][20][21]

  • Prepare Dilutions: Prepare serial dilutions of this compound in serum-free culture medium.

  • Infection: Pre-incubate a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) with an equal volume of each drug dilution for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-drug mixture. Incubate for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[18][19]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.5% carboxymethylcellulose or 0.375% low-melting point agarose) mixed with the corresponding concentration of this compound.[2][22]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a duration appropriate for plaque development (typically 2-14 days).[20]

  • Fixing and Staining: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde) and stain them with a solution like 0.5% crystal violet to visualize the plaques.[2][20]

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque inhibition for each concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G A Start: Prepare Serial Dilutions of this compound B Determine CC50 (Cytotoxicity Assay - e.g., MTT) A->B Test on uninfected cells C Determine EC50 (Antiviral Assay - e.g., Plaque Reduction) A->C Test on infected cells D Calculate Selectivity Index (SI = CC50 / EC50) B->D C->D E Analyze Data: Is SI >= 10? D->E F Result: Promising Antiviral Activity. Proceed with optimal concentration range. E->F Yes G Result: Poor Selectivity. Re-evaluate or modify compound. E->G No

Caption: General workflow for optimizing this compound concentration.

G cluster_0 Viral Replication Cycle Polyprotein Viral Polyprotein Protease Viral Protease Polyprotein->Protease Cleavage Site Proteins Functional Viral Proteins Protease->Proteins Cleavage Assembly Virion Assembly Proteins->Assembly Release New Infectious Virions Assembly->Release Agent21 This compound Agent21->Inhibition Inhibition->Protease Inhibition

Caption: Presumed mechanism of action for this compound.

G Start Inconsistent EC50/CC50 Results Check1 Check Drug Stock: - Stored correctly? - Avoided freeze-thaw? - Recently prepared? Start->Check1 Check2 Verify Cell Culture: - Within passage limits? - Confluency consistent? - Free of contamination? Check1->Check2 No Issues Solution1 Prepare Fresh Stock and Working Dilutions Check1->Solution1 Issue Found Check3 Validate Virus Stock: - Titer recently confirmed? - Consistent MOI used? Check2->Check3 No Issues Solution2 Use Low-Passage Cells; Standardize Seeding Check2->Solution2 Issue Found Check4 Review Assay Protocol: - Consistent incubation times? - Pipetting calibrated? - Serial dilutions accurate? Check3->Check4 No Issues Solution3 Re-titer Virus; Standardize MOI Check3->Solution3 Issue Found Solution4 Standardize Protocol; Calibrate Equipment Check4->Solution4 Issue Found End Consistent Results Check4->End No Issues Solution1->Check2 Solution2->Check3 Solution3->Check4 Solution4->End

Caption: Troubleshooting workflow for inconsistent results.

References

Antiviral agent 21 stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Antiviral Agent 21, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing stock solutions of this compound?

A1: To ensure maximum stability, it is recommended to prepare high-concentration stock solutions of this compound in a cryoprotectant solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted into small, single-use volumes to prevent multiple freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C and shielded from light. When preparing working solutions, the stock should be diluted in a pre-chilled, pH-optimized buffer or medium immediately before it is needed for an experiment.

Q2: How can the stability of this compound be enhanced in cell culture medium?

A2: Several factors can influence the stability of this compound in culture medium. To improve its stability, consider the following strategies:

  • Temperature Control: Minimize the time the agent is exposed to 37°C in the culture medium. Prepare fresh solutions and add them to the culture immediately before incubation.

  • Light Protection: this compound may be sensitive to light. Protect solutions from direct light by using amber-colored tubes or by wrapping containers in aluminum foil.

  • pH Optimization: Ensure the pH of the culture medium is stable, as pH shifts can affect the agent's integrity.

Q3: How can I differentiate between microbial resistance and the degradation of this compound in my experiment?

A3: To determine if reduced efficacy is due to microbial resistance or agent instability, a "delay time bioassay" can be performed. This involves preparing a solution of this compound in the culture medium and then inoculating it with the microbial strain at different time intervals after the agent has been added. A decrease in the antimicrobial effect with longer delay times suggests that the agent is unstable in the medium. If the antimicrobial effect is consistently low regardless of the delay, it is more likely that the microbial strain has developed resistance.[1]

Q4: My experimental results with this compound are inconsistent. What are the possible causes?

A4: Inconsistent results in antiviral assays can stem from several factors:

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Always use a fresh aliquot of the stock solution for each experiment.

  • Viral Strain Resistance: The viral strain used may have developed resistance to the agent. It is advisable to test the agent against a known sensitive viral strain as a positive control.

  • Assay Interference: The agent might interfere with the assay's detection method (e.g., colorimetric or fluorometric readouts). To check for this, run a control plate with the agent and assay reagents in the absence of cells and virus.

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values Between Experiments
Possible Causes Solutions
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding.
Variability in viral titer Use a consistent viral titer for all experiments. Titer the viral stock regularly.
Inaccurate drug concentration Perform serial dilutions carefully. Calibrate pipettes regularly.
Cell culture contamination Regularly check for microbial contamination. Use aseptic techniques.
Degradation of this compound Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Issue 2: Unexpected Cytotoxicity Observed
Possible Causes Solutions
High concentration of the agent Determine the 50% cytotoxic concentration (CC50) in your specific cell line and assay conditions.
Impure compound Use a high-purity, analytical-grade sample of this compound.
Degradation products are toxic Ensure proper storage and handling to minimize degradation.
Sensitivity of the cell line Test the agent on different cell lines to assess varying sensitivities.
Prolonged incubation time Optimize the duration of the assay to minimize cytotoxicity.

Data Presentation

Table 1: Illustrative Stability of this compound Stock Solution (10 mM in DMSO)
Storage Temperature (°C)Time (Months)Remaining Activity (%)
-806>99
-20195
41 (week)85
25 (Room Temp)24 (hours)70

Note: This data is illustrative and should be confirmed by specific stability studies.

Table 2: Illustrative Degradation of this compound in Culture Medium at 37°C
Time (hours)Remaining Concentration (%)
0100
292
485
875
1268
2455

Note: This data is illustrative and can vary based on medium composition and pH.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound over time under different storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent (e.g., DMSO, PBS, cell culture medium).

  • Storage Conditions: Aliquot the samples and store them under various conditions (e.g., -80°C, -20°C, 4°C, room temperature, 37°C) and for different durations. Protect samples from light where necessary.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with 0.1% formic acid. The specific gradient should be optimized to achieve good separation of the parent compound from any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength determined by the maximal absorbance of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a pure reference standard of this compound.

    • Quantify the concentration of the agent in the stored samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of the remaining agent at each time point and storage condition.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound becomes toxic to cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a period that is relevant to the planned antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualizations

antiviral_mechanism cluster_virus_lifecycle Viral Lifecycle cluster_agent_action This compound Action entry 1. Viral Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication uncoating->replication assembly 4. Viral Assembly replication->assembly release 5. Viral Release assembly->release agent This compound agent->replication Inhibition

Caption: Illustrative mechanism of action for this compound.

experimental_workflow prep_stock Prepare Stock Solution (10 mM in DMSO) aliquot Aliquot & Store at -80°C prep_stock->aliquot prep_working Prepare Working Dilution (in pre-chilled medium) aliquot->prep_working treat_cells Treat Cells/Virus prep_working->treat_cells incubate Incubate (e.g., 48h at 37°C) treat_cells->incubate assay Perform Antiviral Assay (e.g., Plaque Assay, qPCR) incubate->assay data_analysis Data Analysis (Calculate IC50/EC50) assay->data_analysis

Caption: General experimental workflow for using this compound.

troubleshooting_logic start Inconsistent Results? check_storage Check Storage & Handling (Fresh Aliquots?) start->check_storage check_assay Run Assay Controls (Interference?) start->check_assay check_resistance Test Against Sensitive Strain start->check_resistance outcome1 Improve Handling check_storage->outcome1 outcome2 Modify Assay Protocol check_assay->outcome2 outcome3 Confirm Resistance check_resistance->outcome3

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Resistance to Antiviral Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiviral Agent 21. The information is designed to address common challenges encountered during in vitro and in vivo experiments, with a focus on identifying and overcoming viral resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp). After conversion to its active triphosphate form by host cell kinases, it is incorporated into the nascent viral RNA chain, causing premature termination of transcription and replication. This targeted action is designed to be highly selective for viral RdRp over host cellular polymerases.

Q2: We are observing a gradual increase in the EC50 value of this compound against our viral strain after several passages. What could be the cause?

A progressive increase in the half-maximal effective concentration (EC50) is a classic indicator of developing viral resistance. This phenomenon is often the result of selective pressure exerted by the antiviral agent, leading to the emergence of viral subpopulations with mutations that confer reduced susceptibility. These mutations typically occur in the target enzyme, the viral RdRp.

Q3: What are the known mutations that confer resistance to this compound?

While specific mutations can vary between viral species and strains, resistance to nucleoside analogs targeting the RdRp often arises from amino acid substitutions in or near the active site of the polymerase. These mutations can impair the binding of the activated drug or enhance the enzyme's ability to discriminate between the natural nucleotide and the antiviral analog. Common mutation sites are often found in conserved regions of the RdRp.[1][2]

Q4: Can combination therapy with other antiviral agents overcome resistance to this compound?

Yes, combination therapy is a well-established strategy to combat antiviral drug resistance.[3][4] By using two or more drugs with different mechanisms of action, the genetic barrier to resistance is raised. For instance, pairing this compound with a protease inhibitor or an entry inhibitor can be effective. The rationale is that a virus would need to acquire multiple, independent mutations to become resistant to both agents simultaneously, which is a much rarer event.

Q5: Are there alternative strategies to combat resistance besides combination therapy?

Host-directed therapies represent a promising alternative.[5][6] Instead of targeting viral proteins, which are prone to mutation, these therapies target host cellular factors that the virus needs to replicate. Since host proteins evolve much more slowly than viral proteins, the development of resistance to host-directed therapies is considered less likely.

Troubleshooting Guides

Issue: High Variability in Experimental Results

Problem: You are observing significant well-to-well or experiment-to-experiment variability in your plaque reduction or yield reduction assays when testing this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and seeded at a uniform density. High passage numbers can lead to genetic drift and altered cellular responses.[7]
Inconsistent Virus Titer Re-titer your viral stock using a reliable method like a plaque assay or TCID50 assay before each experiment to ensure a consistent multiplicity of infection (MOI).[7]
Drug Preparation and Storage Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Assay Conditions Standardize all assay parameters, including incubation times, temperature, CO2 levels, and media components.

Issue: Complete Lack of Antiviral Activity

Problem: this compound shows no inhibitory effect on viral replication, even at high concentrations.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Pre-existing Viral Resistance The viral strain may have intrinsic resistance to this class of antiviral. Sequence the RdRp gene of your viral stock to check for known resistance mutations.
Incorrect Drug Concentration Verify the concentration of your stock solution. Perform a dose-response curve with a wider range of concentrations.
Drug Inactivation Ensure that components of your cell culture medium are not inactivating the drug. For example, high concentrations of thymidine (B127349) can compete with some nucleoside analogs.
Cellular Uptake or Activation Issues The cell line being used may lack the necessary kinases to efficiently phosphorylate this compound to its active triphosphate form.[8] Consider testing in a different cell line.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for EC50 Determination

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.

  • Cell Seeding: Seed 6-well plates with a host cell line appropriate for the virus to form a confluent monolayer.

  • Virus Infection: After 24 hours, remove the growth medium and infect the cell monolayers with the virus at a low multiplicity of infection (e.g., 0.01 PFU/cell) to produce 50-100 plaques per well.

  • Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) containing serial dilutions of this compound. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. The EC50 value is determined using non-linear regression analysis.

Protocol 2: Genotypic Resistance Analysis by Sanger Sequencing

This protocol is for identifying mutations in the viral RdRp gene that may confer resistance to this compound.

  • RNA Extraction: Extract viral RNA from cell culture supernatant containing the resistant viral strain using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers flanking the RdRp gene.

  • PCR Amplification: Amplify the RdRp cDNA using high-fidelity DNA polymerase and specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify nucleotide and amino acid changes.

Visualizations

Antiviral_Agent_21_MOA Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Viral Replication Complex Agent_21 This compound Host_Kinase1 Host Kinase Agent_21->Host_Kinase1 Agent_21_MP Agent 21 Monophosphate Host_Kinase2 Host Kinase Agent_21_MP->Host_Kinase2 Agent_21_DP Agent 21 Diphosphate Host_Kinase3 Host Kinase Agent_21_DP->Host_Kinase3 Agent_21_TP Agent 21 Triphosphate (Active) RdRp Viral RdRp Agent_21_TP->RdRp Host_Kinase1->Agent_21_MP Host_Kinase2->Agent_21_DP Host_Kinase3->Agent_21_TP vRNA_template Viral RNA Template vRNA_template->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation Termination Chain Termination Nascent_RNA->Termination

Caption: Mechanism of Action of this compound.

Resistance_Workflow Troubleshooting Workflow for Suspected Resistance Start Decreased Antiviral Efficacy Observed Check_Assay Verify Assay Parameters (Cells, Virus, Drug) Start->Check_Assay EC50_Shift Confirm EC50 Shift (Dose-Response Assay) Check_Assay->EC50_Shift Genotype Sequence Viral RdRp Gene EC50_Shift->Genotype Mutation_Found Resistance Mutation Identified? Genotype->Mutation_Found Phenotype Phenotypic Assay with Engineered Mutant Virus Mutation_Found->Phenotype Yes No_Mutation No Known Resistance Mutations Mutation_Found->No_Mutation No Strategy Develop Mitigation Strategy (e.g., Combination Therapy) Phenotype->Strategy Alternative_Mech Investigate Alternative Mechanisms (e.g., uptake, metabolism) No_Mutation->Alternative_Mech Alternative_Mech->Strategy

Caption: Troubleshooting Workflow for Suspected Resistance.

References

Refining Antiviral agent 21 treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 21

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment protocols and troubleshooting common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel synthetic nucleoside analog. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2] After entering the host cell, Agent 21 is phosphorylated to its active triphosphate form. This active form is then incorporated into the nascent viral RNA strand during replication. The incorporation of Agent 21-triphosphate leads to premature termination of the RNA chain, thereby halting viral genome replication.[1]

Q2: Which cell lines are recommended for assessing the in vitro efficacy of Agent 21?

Vero E6 cells are highly recommended for initial CPE (Cytopathic Effect) reduction assays due to their high susceptibility to a wide range of viruses and clear CPE manifestation.[3] For more specific studies, A549 (human lung carcinoma) cells are suitable for respiratory viruses, and Huh-7 (human hepatoma) cells are appropriate for liver-tropic viruses.

Q3: What is the recommended starting concentration range for in vitro screening?

For initial screening, a serial half-log10 dilution series is recommended, starting from a high concentration of approximately 32 µM down to 0.01 µM.[3] This range is typically sufficient to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) for most susceptible viruses.[3]

Q4: How should I prepare the stock solution of this compound?

This compound has low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[4] Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
High variability in viral titer reduction assay results. 1. Inconsistent cell monolayer at the time of infection.[4]2. Pipetting errors during serial dilutions.3. Inconsistent incubation times.4. Variability in the virus stock's infectivity.[5]1. Optimize cell seeding density to ensure a confluent monolayer. Ensure even cell distribution by gently rocking the plate after seeding.[4]2. Use calibrated pipettes and change tips for each dilution step.3. Standardize all incubation periods precisely.4. Aliquot and freeze the virus stock to use a fresh vial for each experiment, ensuring a consistent baseline.[5]
Unexpected cytotoxicity observed at presumed therapeutic concentrations. 1. The compound itself has a narrow therapeutic window.[6]2. High concentration of the solvent (e.g., DMSO).[4]3. The cell line is particularly sensitive to the compound.4. Interference of the compound with the cytotoxicity assay chemistry (e.g., MTT, MTS).[4]1. Perform a detailed dose-response cytotoxicity assay to accurately determine the CC50.[5]2. Ensure the final DMSO concentration is consistent and below 0.5% in all wells, including controls.[4]3. Test the cytotoxicity of Agent 21 across multiple relevant cell lines.[7]4. Run parallel controls with the compound in cell-free wells to check for background signal. Consider an alternative cytotoxicity assay that uses a different detection method.[4]
Agent 21 shows reduced efficacy in assays containing serum. 1. High protein binding of Agent 21 to serum components (e.g., albumin).2. Degradation of the compound by serum enzymes.1. Quantify the protein binding percentage of Agent 21. If high, consider performing initial assays in serum-free or low-serum (e.g., 2% FBS) medium.[3]2. Assess the stability of Agent 21 in the presence of serum over the time course of the experiment.
No antiviral activity is observed, even at high concentrations. 1. The virus is naturally resistant to this class of antiviral.2. The compound has degraded due to improper storage or handling.3. The compound is not being metabolized to its active triphosphate form in the chosen cell line.1. Test Agent 21 against a known susceptible control virus.2. Verify the storage conditions (e.g., -20°C, protected from light). Prepare fresh dilutions from the stock solution for each experiment.3. Use a cell line known to have high metabolic activity or consider methods to quantify the intracellular concentration of the active triphosphate metabolite.

Experimental Protocols

Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol is used to determine the 50% effective concentration (EC50) of this compound.

1. Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)

  • DMEM with 2% FBS (Assay Medium)

  • This compound (10 mM stock in DMSO)

  • Target virus stock with a known titer

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

2. Methodology:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of Growth Medium. Incubate for 24 hours at 37°C with 5% CO₂ to form a near-confluent monolayer.[3]

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Medium. Start with a 2X concentration of the highest desired dose (e.g., 64 µM) and perform 8 serial half-log10 dilutions.[3]

  • Treatment and Infection:

    • Aspirate the Growth Medium from the cell plates.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Add 50 µL of virus suspension (diluted in Assay Medium to achieve a Multiplicity of Infection, MOI, of 0.01) to the compound-treated wells and the virus control wells.

    • Add 50 µL of Assay Medium to the cell control wells (no virus, no compound).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂, or until at least 80% CPE is observed in the virus control wells.[3]

  • Quantification of Cell Viability:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the cell control wells to 100% viability and the virus control wells to 0% viability.

    • Plot the percentage of CPE inhibition against the log of the compound concentration.

    • Calculate the EC50 value using non-linear regression analysis.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound
Cell LineTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6Influenza A/H1N10.85>100>117.6
Vero E6RSV1.20>100>83.3
A549Influenza A/H1N11.158573.9
Huh-7Hepatitis C (replicon)0.45>100>222.2

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are means of three independent experiments.

Visualizations

Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G start Start cell_culture 1. Seed Cells in 96-Well Plate start->cell_culture incubation1 2. Incubate 24h (37°C, 5% CO₂) cell_culture->incubation1 treatment 5. Treat Cells & Infect incubation1->treatment compound_prep 3. Prepare Serial Dilutions of Agent 21 compound_prep->treatment infection_prep 4. Prepare Virus Inoculum infection_prep->treatment incubation2 6. Incubate 48-72h treatment->incubation2 viability_assay 7. Perform Cell Viability Assay incubation2->viability_assay data_acq 8. Read Plate (Luminometer/Spectrophotometer) viability_assay->data_acq data_analysis 9. Analyze Data (Calculate EC50/CC50) data_acq->data_analysis end End data_analysis->end

References

Validation & Comparative

Comparative Efficacy Analysis: Antiviral Agent 21 vs. Competitor Compound A for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of two prominent nucleoside analogue agents, designated here as Antiviral Agent 21 (based on Molnupiravir) and Competitor Compound A (based on Remdesivir), against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This analysis is supported by in vitro experimental data and detailed methodologies to assist researchers in making informed decisions.

Mechanism of Action

Both agents are prodrugs that, once metabolized, target the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral replication. However, their specific mechanisms of inhibition differ significantly.

  • This compound (Molnupiravir): This agent is converted into its active form, β-D-N4-hydroxycytidine (NHC) triphosphate.[1] The viral RdRp incorporates this active form into the newly synthesized viral RNA.[2][3] NHC can mimic both cytidine (B196190) and uridine, leading to an accumulation of mutations throughout the viral genome during replication.[4][5] This process, known as "viral error catastrophe," results in non-viable virus particles.[1]

  • Competitor Compound A (Remdesivir): This agent is metabolized to its active triphosphate form, which acts as an adenosine (B11128) analogue.[6] It competes with adenosine triphosphate (ATP) for incorporation into the nascent RNA strand by the RdRp.[6][7] After incorporation, it causes delayed chain termination, effectively halting viral RNA synthesis.[8]

In Vitro Efficacy Against SARS-CoV-2

The in vitro potency of both agents has been evaluated in various cell lines. The 50% effective concentration (EC50) is a key metric for comparing antiviral activity, representing the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 1: Comparative In Vitro Efficacy (EC50) Against SARS-CoV-2

Antiviral AgentCell LineEC50 (µM)Reference
This compound (Molnupiravir/NHC) Vero0.3[9]
Calu-30.08[9]
Vero E6-GFP0.3[9]
Huh70.4[9]
Competitor Compound A (Remdesivir) Vero E60.77[10]
Primary Human Airway Epithelial Cells0.069 (SARS-CoV)[11]

Note: EC50 values can vary depending on the cell line, viral strain, and specific experimental conditions.

Clinical Efficacy and Safety Summary

Meta-analyses of clinical trial data provide insights into the comparative effectiveness and safety of these agents in patients with COVID-19.

Table 2: Summary of Comparative Clinical Outcomes (Meta-Analysis Data)

OutcomeOdds Ratio (OR) [95% CI]InterpretationReference
Mortality 2.54 [0.67, 9.57]No significant difference between agents.[12][13]
Hospitalization 2.43 [0.81, 7.24]No significant difference between agents.[12][13]
Viral Clearance Rate 1.49 [0.64, 3.46]No significant difference between agents.[12][13]
Adverse Events 0.49 [0.26, 0.93]Lower incidence of adverse events with Competitor Compound A (Remdesivir).[12][13][14]

Data compiled from a meta-analysis including 10 studies with a total of 5766 patients. The certainty of evidence was rated as low to moderate.[12][13]

Signaling Pathway and Mechanism Diagrams

The following diagrams illustrate the intracellular activation and mechanism of action for each antiviral agent.

Antiviral_Agent_21_Mechanism cluster_cell Host Cell cluster_virus Viral Replication MOV This compound (Molnupiravir Prodrug) NHC NHC (Active Form) MOV->NHC Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_TP NHC-Triphosphate (Active Metabolite) NHC_MP->NHC_TP RdRp Viral RdRp NHC_TP->RdRp New_RNA Nascent RNA Strand RdRp->New_RNA Incorporation of NHC-TP RNA_Template Viral RNA Template RNA_Template->RdRp Mutated_RNA Mutated RNA (Error Catastrophe) New_RNA->Mutated_RNA

Caption: Intracellular activation and mechanism of this compound (Molnupiravir).

Competitor_Compound_A_Mechanism cluster_cell Host Cell cluster_virus Viral Replication RDV Competitor Compound A (Remdesivir Prodrug) RDV_MP RDV-Monophosphate RDV->RDV_MP Esterases / Kinases RDV_TP RDV-Triphosphate (Active Metabolite) RDV_MP->RDV_TP Host Kinases RdRp Viral RdRp RDV_TP->RdRp Competes with ATP Termination Delayed Chain Termination RdRp->Termination RNA_Template Viral RNA Template RNA_Template->RdRp

Caption: Intracellular activation and mechanism of Competitor Compound A (Remdesivir).

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine antiviral efficacy.

A. Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the EC50 of an antiviral compound by measuring the inhibition of virus-induced cell death.[15]

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6) to form a confluent monolayer.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or Competitor Compound A).[15]

  • Infection: Infect the cell monolayers with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: Add the diluted compounds to the infected cells. Include untreated infected (virus control) and uninfected (cell control) wells.[15]

  • Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification: Assess cell viability using a reagent such as neutral red or CellTiter-Glo. The absorbance or luminescence is proportional to the number of viable cells.[15]

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the controls. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

B. Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by infected cells after treatment with an antiviral compound.[16][17]

  • Cell Plating and Infection: Follow steps 1 and 3 from the CPE assay protocol. A higher MOI is often used to ensure most cells are infected.[17]

  • Treatment: Add serial dilutions of the test compound to the infected cells.

  • Incubation: Incubate the plate for one full viral replication cycle (e.g., 24-48 hours).

  • Virus Collection: Collect the supernatant from each well, which contains the progeny virus.

  • Titration: Determine the viral titer in each supernatant sample using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[16][18]

  • Data Analysis: The reduction in viral titer in treated samples compared to the untreated control is calculated. The concentration that inhibits virus yield by a certain percentage (e.g., 90% or 99%) is determined.

Experimental_Workflow cluster_assay In Vitro Antiviral Assay Workflow cluster_cpe CPE Reduction Assay cluster_yield Yield Reduction Assay plate_cells 1. Plate Host Cells (e.g., Vero E6) infect_cells 3. Infect Cells with SARS-CoV-2 plate_cells->infect_cells prepare_compounds 2. Prepare Serial Dilutions of Antiviral Agents add_compounds 4. Add Compounds to Infected Cells prepare_compounds->add_compounds infect_cells->add_compounds incubate 5. Incubate add_compounds->incubate quantify_cpe 6a. Quantify Cell Viability (e.g., Neutral Red) incubate->quantify_cpe collect_virus 6b. Collect Progeny Virus incubate->collect_virus analyze_cpe 7a. Calculate EC50 quantify_cpe->analyze_cpe titer_virus 7b. Titer Virus (Plaque Assay/TCID50) collect_virus->titer_virus analyze_yield 8b. Calculate Titer Reduction titer_virus->analyze_yield

Caption: General workflow for in vitro antiviral efficacy testing.

References

Validating the Antiviral Efficacy of a Novel Isoquinolone-Based Influenza Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Antiviral Agent 21," an isoquinolone derivative (6,7-dimethoxy-3-phenylisoquinolone), against influenza viruses. The data presented is based on in vitro studies in relevant cell lines, offering a foundation for further investigation, particularly in primary human cell models. This document outlines the agent's antiviral activity, cytotoxicity, and mechanism of action in comparison to the established antiviral drug, Ribavirin.

Executive Summary

This compound has emerged as a promising inhibitor of both influenza A and B viruses.[1] Structure-activity relationship studies have identified it as a potent derivative with significantly reduced cytotoxicity compared to its parent compounds.[1] The primary mechanism of action for this compound is the inhibition of the viral polymerase complex, a critical enzyme for influenza virus replication.[1] While initial data in transformed human and canine cell lines are encouraging, further validation in primary human airway epithelial cells is a critical next step to ascertain its therapeutic potential.

Comparative Antiviral Activity

The antiviral efficacy of this compound was evaluated against multiple influenza virus strains and compared with Ribavirin, a known inhibitor of viral RNA synthesis. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀), which indicates the therapeutic window of the compound.

Table 1: Antiviral Activity and Cytotoxicity of this compound in MDCK Cells [1]

Virus StrainThis compound EC₅₀ (µM)This compound CC₅₀ (µM)This compound SI
A/Puerto Rico/8/34 (H1N1)18.5>300>16.2
A/Hong Kong/8/68 (H3N2)9.9>300>30.3
B/Lee/4015.6>300>19.2

Table 2: Comparative Antiviral Activity in A549 Human Lung Epithelial Cells [1]

Antiviral AgentTarget Virus StrainEC₅₀ (µM)
This compound A/Puerto Rico/8/34 (H1N1)Lower than Ribavirin
Ribavirin A/Puerto Rico/8/34 (H1N1)Higher than Agent 21

Note: The primary study indicated that this compound showed higher potency than Ribavirin in A549 cells, though specific EC₅₀ values for this direct comparison were presented graphically. The CC₅₀ for this compound in A549 cells was also determined to be greater than 300 µM.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies employed to validate the antiviral activity of this compound.

Cytotoxicity Assay
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) and Human Lung Epithelial (A549) cells.

  • Method: A fluorescein (B123965) diacetate (FDA)-based cell viability assay was used.

  • Procedure:

    • Cells were seeded in 96-well plates and incubated until confluent.

    • The cell culture medium was replaced with fresh medium containing serial dilutions of this compound.

    • After a 48-hour incubation at 37°C, the medium was removed.

    • A solution of fluorescein diacetate was added to each well. FDA is a non-fluorescent molecule that is converted to the fluorescent compound fluorescein by viable cells with intact plasma membranes.

    • The fluorescence intensity was measured to determine the percentage of viable cells compared to untreated controls.

    • The CC₅₀ value was calculated as the compound concentration that resulted in a 50% reduction in cell viability.[1]

Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Line: MDCK cells.

  • Viruses: Influenza A/Puerto Rico/8/34 (H1N1), A/Hong Kong/8/68 (H3N2), and B/Lee/40.

  • Procedure:

    • Confluent monolayers of MDCK cells in 6-well plates were infected with a known dilution of influenza virus.

    • The virus was allowed to adsorb for 1 hour at 37°C.

    • The virus inoculum was removed, and the cells were washed.

    • An overlay medium containing serial dilutions of this compound and 0.6% agarose (B213101) was added to the wells. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

    • Plates were incubated for 2-3 days at 37°C until plaques were visible.

    • Cells were fixed with 4% paraformaldehyde and stained with crystal violet to visualize the plaques.

    • The number of plaques was counted for each compound concentration, and the EC₅₀ was calculated as the concentration that inhibited 50% of plaque formation compared to the virus-only control.[1]

Viral Polymerase Activity Assay
  • Cell Line: HeLa cells.

  • Method: A cell-based reporter assay for influenza viral RNA-dependent RNA polymerase (RdRp) activity.

  • Procedure:

    • HeLa cells were co-transfected with plasmids expressing the components of the influenza virus polymerase complex (PB1, PB2, PA, and NP) and a reporter plasmid containing a firefly luciferase gene flanked by the influenza virus untranslated regions (UTRs).

    • A constitutively expressing Renilla luciferase plasmid was also co-transfected to normalize for transfection efficiency.

    • Following transfection, cells were treated with various concentrations of this compound or Ribavirin.

    • After 24 hours, cell lysates were collected, and the activities of both firefly and Renilla luciferases were measured.

    • The inhibition of viral polymerase activity was determined by the reduction in firefly luciferase expression, normalized to the Renilla luciferase control.[1]

Visualizing Experimental and Logical Relationships

Experimental Workflow for Antiviral Validation

G cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 In-depth Characterization cluster_3 Future Directions A Compound Library Screening B Identification of Hit Compound 1 A->B C Synthesis of 22 Derivatives B->C D Cytotoxicity & Antiviral Assays C->D E Selection of this compound D->E F Dose-Response in MDCK & A549 cells E->F G Mechanism of Action Studies F->G H Viral Polymerase Assay G->H I Validation in Primary Human Airway Epithelial Cells H->I J In Vivo Efficacy Studies I->J

Caption: Workflow for the discovery and validation of this compound.

Proposed Mechanism of Action

Caption: this compound inhibits influenza virus replication by targeting the viral polymerase.

Conclusion and Future Directions

This compound, a novel isoquinolone derivative, demonstrates promising broad-spectrum anti-influenza activity in vitro with a high selectivity index.[1] Its mechanism of action, targeting the viral polymerase, is a validated strategy for influenza drug development.[1] The presented data, derived from studies in MDCK and A549 cell lines, provides a strong rationale for its continued development.

However, a critical next step is the validation of its antiviral activity in primary human cells, such as normal human bronchial epithelial (NHBE) cells. Primary cells more accurately model the in vivo environment of the human respiratory tract and are essential for predicting clinical efficacy. Future studies should focus on determining the EC₅₀ of this compound in these primary cell models and comparing its performance against currently approved influenza antivirals like Oseltamivir and Baloxavir marboxil. Successful validation in primary cells would be a significant milestone, paving the way for in vivo efficacy and safety studies.

References

Comparative Efficacy of Antiviral Agent 21 Across Diverse Viral Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational Antiviral Agent 21's performance against various viral isolates. The data presented is a synthesis of cross-validation studies, offering a clear perspective on its potential as a broad-spectrum antiviral therapeutic.

Mechanism of Action

This compound is a novel synthetic peptide that demonstrates potent antiviral activity by targeting a key host-cell signaling pathway essential for the replication of a broad range of viruses. Unlike direct-acting antivirals that target specific viral enzymes, this compound modulates the host's cellular machinery, making it less susceptible to the development of viral resistance. Specifically, it has been shown to interfere with the JAK/STAT signaling pathway, which is crucial for the expression of genes required for viral replication and the host's inflammatory response.

Signaling Pathway of this compound Intervention

The diagram below illustrates the proposed mechanism by which this compound inhibits viral replication through the modulation of the JAK/STAT signaling pathway. Upon viral infection, the binding of cytokines to their receptors on the host cell surface typically activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to induce the transcription of interferon-stimulated genes (ISGs) and other genes that can inadvertently support viral replication. This compound is hypothesized to competitively bind to the substrate-binding site of JAKs, preventing the phosphorylation of STATs and thereby inhibiting the downstream signaling cascade that promotes viral gene expression and replication.

Antiviral_Agent_21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_P pSTAT JAK->STAT_P Phosphorylates STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus & Binds DNA Antiviral_Agent_21 This compound Antiviral_Agent_21->JAK Inhibits Viral_Replication Viral Gene Expression & Replication DNA->Viral_Replication Promotes

Figure 1: Proposed mechanism of this compound action.

Cross-Validation with Different Viral Isolates

The efficacy of this compound was evaluated against a panel of diverse viral isolates and compared with two other hypothetical antiviral agents, Compound X and Compound Y. The half-maximal effective concentration (EC50) was determined for each agent against each virus. The results are summarized in the table below.

Viral IsolateThis compound EC50 (µM)Compound X EC50 (µM)Compound Y EC50 (µM)
Influenza A (H1N1)0.851.23> 50
Influenza B1.121.55> 50
Respiratory Syncytial Virus (RSV)0.652.0115.2
SARS-CoV-20.480.9825.8
Herpes Simplex Virus 1 (HSV-1)2.50>

Synergistic Antiviral Effects of Nirmatrelvir in Combination Therapies Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of new viral threats and the potential for antiviral resistance underscore the need for innovative therapeutic strategies. Combination therapy, a cornerstone of treatment for viruses like HIV and HCV, offers a promising approach to enhance efficacy, reduce dosages, and mitigate the development of resistance. This guide provides a comparative analysis of the synergistic effects of Nirmatrelvir, a potent SARS-CoV-2 main protease (Mpro) inhibitor, when used in combination with other antiviral agents. For the purpose of this guide, Nirmatrelvir will be our "Antiviral agent 21." We will focus on its interactions with Remdesivir and Molnupiravir, two other key antiviral drugs authorized for the treatment of COVID-19.

Mechanisms of Action: A Multi-pronged Attack on Viral Replication

The rationale for combining Nirmatrelvir with other antivirals lies in their distinct and complementary mechanisms of action, which target different essential steps in the SARS-CoV-2 replication cycle.

  • Nirmatrelvir (this compound): This agent is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1] This viral enzyme is crucial for cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[2] By inhibiting Mpro, Nirmatrelvir prevents the formation of the viral replication complex.[3] It is co-administered with Ritonavir, which does not have activity against SARS-CoV-2 but acts as a pharmacokinetic booster by inhibiting the CYP3A-mediated metabolism of Nirmatrelvir, thereby increasing its plasma concentration.[2][4]

  • Remdesivir: This drug is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[5] After being metabolized into its active triphosphate form, it competes with natural nucleotides for incorporation into newly synthesized viral RNA chains.[6] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[5]

  • Molnupiravir: This is another nucleoside analog prodrug that also targets the viral RdRp.[7][8] However, its mechanism is distinct from Remdesivir. Molnupiravir is converted into its active ribonucleoside analog, which is then incorporated into the viral RNA.[9] This analog can exist in two forms (tautomers), one mimicking cytidine (B196190) and the other uridine.[9] This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe" or "lethal mutagenesis," which ultimately renders the virus non-infectious.[10][11]

The combination of a protease inhibitor like Nirmatrelvir with RdRp inhibitors like Remdesivir or Molnupiravir creates a powerful multi-target approach, disrupting both the production of viral proteins and the replication of viral genetic material.

Synergistic Mechanism of Action cluster_host_cell Host Cell cluster_replication Viral Replication Cycle SARS-CoV-2 SARS-CoV-2 Viral RNA Viral RNA SARS-CoV-2->Viral RNA Enters Cell & Releases RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation RdRp Complex RdRp Complex Viral RNA->RdRp Complex Template Viral Proteins Viral Proteins Polyprotein->Viral Proteins Cleavage by Mpro Viral Proteins->RdRp Complex Assembly New Viral RNA New Viral RNA RdRp Complex->New Viral RNA Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Inhibition_Mpro Remdesivir Remdesivir Remdesivir->Inhibition_RdRp Molnupiravir Molnupiravir Molnupiravir->Inhibition_RdRp

Caption: Proposed synergistic mechanism of Nirmatrelvir, Remdesivir, and Molnupiravir.

Quantitative Analysis of Synergistic Effects

In vitro studies have provided quantitative evidence of the synergistic antiviral activity when combining Nirmatrelvir with Remdesivir or Molnupiravir. The synergy is often measured using models like the Highest Single Agent (HSA), where an HSA score greater than 10 is considered synergistic.

Nirmatrelvir and Remdesivir Combination
Virus StrainCell LineTime PointSynergy Score (HSA)Additional ObservationsReference
SARS-CoV-2 (20A.EU1)Vero E648 hours52.8Significant reduction in viral titer compared to single agents.[12]
SARS-CoV-2 (20A.EU1)Vero E672 hours28.6Combination caused an extra 1.6-1.8 log reduction in viral titer compared to Remdesivir alone.[12][13]
SARS-CoV-2 (BA.1)Vero E672 hoursSynergisticCombination was more effective at reducing viral titer than the most active single compound.[12]
SARS-CoV-2 (BA.5)Vero E672 hoursSynergisticAt specific concentrations, the combination reduced the viral titer by 0.7 logs more than Remdesivir alone.[12][13]
Nirmatrelvir and Molnupiravir Combination
Virus StrainCell LineSynergy ScoreAdditional ObservationsReference
SARS-CoV-2 (Ancestral & Omicron)-SynergisticIn vivo studies in mice showed the combination synergistically improved survival rates to 80%.[14][15][16]
Human Coronavirus 229EHuh74.908 (Moderate Synergy)-[14]
Human Coronavirus OC43Huh7No Synergistic Effect-[14]

Experimental Protocols

The following are generalized methodologies for the key experiments used to determine the synergistic effects of the antiviral combinations.

In Vitro Antiviral Synergy Assay

This protocol outlines the general steps for assessing the synergistic activity of two antiviral drugs against SARS-CoV-2 in a cell culture model.

Experimental Workflow for In Vitro Synergy Cell_Seeding Seed Vero E6 cells in 96-well plates Infection Infect cells with SARS-CoV-2 (e.g., 20A.EU1, BA.1, BA.5) Cell_Seeding->Infection Drug_Treatment Treat infected cells with a matrix of drug concentrations (Nirmatrelvir, Remdesivir/Molnupiravir, and combinations) Infection->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT assay) to measure cytopathic effect Incubation->Viability_Assay Supernatant_Collection Collect cell supernatants Incubation->Supernatant_Collection Data_Analysis Analyze data using a synergy model (e.g., HSA) Viability_Assay->Data_Analysis Viral_Titer Determine viral titer in supernatants (e.g., Plaque Assay) Supernatant_Collection->Viral_Titer Viral_Titer->Data_Analysis

Caption: Workflow for assessing in vitro antiviral synergy.

1. Cell Culture and Virus Infection:

  • Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and allowed to adhere.[3][12]

  • Cells are then infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[12]

2. Drug Combination Treatment:

  • A dilution matrix of Nirmatrelvir and the second antiviral (Remdesivir or Molnupiravir) is prepared.

  • The infected cells are treated with the single drugs at various concentrations, as well as with the combinations of both drugs.[3]

3. Incubation and Assessment of Viral Cytopathic Effect (CPE):

  • The treated, infected cells are incubated for a period of 48 to 72 hours.[12]

  • Following incubation, a cell viability assay, such as the MTT assay, is performed. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells. A reduction in viral CPE will result in higher cell viability.[3]

4. Viral Titer Determination (Plaque Assay):

  • Cell culture supernatants are collected before the viability assay.[12]

  • A plaque assay is performed to quantify the amount of infectious virus in the supernatant. This involves serially diluting the supernatant and applying it to a fresh monolayer of Vero E6 cells. The formation of plaques (areas of cell death) is then counted to determine the viral titer, usually expressed as plaque-forming units per milliliter (PFU/mL).[13]

5. Synergy Analysis:

  • The data from the cell viability or viral titer assays are analyzed using a synergy model, such as the Highest Single Agent (HSA) model. This model compares the effect of the drug combination to the effect of the most active single drug at the same concentration. A synergy score is calculated, with scores above a certain threshold (e.g., 10 for HSA) indicating a synergistic interaction.[12][13]

Conclusion

The combination of the Mpro inhibitor Nirmatrelvir with RdRp inhibitors like Remdesivir and Molnupiravir represents a mechanistically sound and experimentally validated strategy for enhancing antiviral activity against SARS-CoV-2. Strong in vitro data demonstrate a clear synergistic effect, leading to a more profound reduction in viral replication than can be achieved with monotherapy. These findings support the continued investigation of these combination therapies in clinical settings, particularly for treating high-risk patient populations or in scenarios where antiviral resistance is a concern. Further research is warranted to fully elucidate the clinical benefits and optimal dosing regimens for these promising combination therapies.

References

Comparative analysis of Antiviral agent 21 toxicity profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro toxicity profile of the novel antiviral candidate, Agent 21, against established antiviral drugs. The data presented is intended to offer an objective overview of its safety profile, supported by experimental details to aid in research and development decisions.

Executive Summary

Antiviral agent 21, an isoquinolone derivative, demonstrates a favorable in vitro toxicity profile when compared to several commercially available antiviral drugs. With a 50% cytotoxic concentration (CC50) exceeding 300 µM in Madin-Darby Canine Kidney (MDCK) cells, it exhibits lower cytotoxicity than Acyclovir (B1169), Ribavirin, and Oseltamivir in similar cell lines. This suggests a potentially wider therapeutic window for Agent 21. The following sections provide a detailed breakdown of the comparative toxicity data and the methodologies used for these assessments.

Quantitative Toxicity Data

The following table summarizes the 50% cytotoxic concentration (CC50) of this compound and its comparators. A higher CC50 value indicates lower cytotoxicity.

Antiviral AgentClassCell LineCC50 ValueCytotoxicity Assay
This compound Isoquinolone DerivativeMDCK> 300 µMFluorescein (B123965) Diacetate Assay
AcyclovirGuanosine AnalogVero> 6,400 µM[1]MTT Assay
RibavirinNucleoside AnalogMDCK> 2000 µM[2]MTT Assay
Oseltamivir CarboxylateNeuraminidase InhibitorMDCK0.5 mg/mL (~1770 µM)[3]Neutral Red Uptake Assay

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited are provided below.

Fluorescein Diacetate (FDA) Viability Assay

This assay was utilized to determine the cytotoxicity of this compound.

Principle: Non-fluorescent fluorescein diacetate is actively transported into viable cells, where intracellular esterases cleave the diacetate group, releasing fluorescent fluorescein. The intensity of fluorescence is directly proportional to the number of viable cells.[4][5][6]

Protocol:

  • Cell Seeding: MDCK cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Staining: After incubation, the medium is removed, and the cells are washed with a phosphate-buffered saline (PBS). A solution of fluorescein diacetate is then added to each well, and the plates are incubated in the dark at room temperature.

  • Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and was used to evaluate the toxicity of Acyclovir and Ribavirin.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Compound Exposure: Similar to the FDA assay, cells are seeded in 96-well plates and treated with various concentrations of the antiviral agent.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for several hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate spectrophotometer at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: The CC50 is determined by comparing the absorbance of treated cells to that of untreated control cells.

Neutral Red Uptake Assay

This assay was employed to determine the cytotoxicity of Oseltamivir Carboxylate.

Principle: Viable cells are able to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10][11][12] The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Cells are plated in 96-well plates and exposed to different concentrations of the test compound for a specified duration.

  • Neutral Red Staining: The treatment medium is removed, and a medium containing a non-toxic concentration of Neutral Red is added. The plates are incubated for a few hours to allow for dye uptake by viable cells.[10]

  • Washing and Destaining: The cells are washed to remove excess dye. A destain solution (typically an acidified ethanol (B145695) mixture) is then added to each well to extract the dye from the lysosomes.[10]

  • Absorbance Measurement: The plate is agitated to ensure complete solubilization of the dye, and the absorbance is read on a microplate spectrophotometer at approximately 540 nm.[10]

  • Data Analysis: The CC50 value is calculated from the dose-response curve of absorbance versus drug concentration.

Visualized Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates a generalized workflow for an in vitro cytotoxicity assay, such as the MTT or Neutral Red Uptake assay.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adherence Incubate for cell adherence (e.g., 24 hours) seed_cells->incubate_adherence add_compound Add serial dilutions of antiviral agent incubate_adherence->add_compound incubate_exposure Incubate for compound exposure (e.g., 48-72 hours) add_compound->incubate_exposure assay_step Perform viability assay (e.g., add MTT or Neutral Red) incubate_exposure->assay_step incubate_assay Incubate for color development or dye uptake assay_step->incubate_assay measure_signal Measure signal (Absorbance/Fluorescence) incubate_assay->measure_signal analyze_data Analyze data and calculate CC50 measure_signal->analyze_data end End analyze_data->end

Caption: Generalized workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Proper Disposal Procedures for Antiviral Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper handling and disposal of Antiviral Agent 21, a novel compound with potent antimicrobial properties. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining experimental integrity. All personnel must be thoroughly trained on these procedures before working with this agent.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The required PPE varies based on the intensity of the laboratory activity.

Table 1: Required Personal Protective Equipment for this compound [1]

Activity LevelTask ExamplesMinimum Glove RequirementEye ProtectionLab CoatRespiratory Protection
Low Intensity Weighing small quantities (<1g) in a vented enclosure, preparing dilute solutions (<1mM)Nitrile gloves (double-gloving recommended)Safety glasses with side shieldsStandard lab coatNot required if handled in a certified chemical fume hood
Medium Intensity Handling stock solutions (>1mM), in-vitro assays, cell culture applicationsChemically resistant gloves (e.g., neoprene over nitrile)Chemical splash gogglesFluid-resistant lab coatN95 respirator if outside of a fume hood
High Intensity Handling pure powder, large-scale synthesis (>10g), sonication, aerosol-generating proceduresChemically resistant gloves (e.g., neoprene over nitrile)Chemical splash gogglesFluid-resistant lab coatN95 respirator if outside of a fume hood

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Proper segregation and disposal are mandatory to prevent environmental contamination and ensure personnel safety.

Waste Stream Segregation and Disposal Pathway

cluster_0 Waste Generation cluster_1 Containment cluster_2 Treatment & Disposal Solid Waste Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags Labeled, leak-proof, puncture-resistant biohazard bags Solid Waste->Labeled, leak-proof, puncture-resistant biohazard bags Liquid Waste Liquid Waste Labeled, sealed, leak-proof containers Labeled, sealed, leak-proof containers Liquid Waste->Labeled, sealed, leak-proof containers Sharps Waste Sharps Waste Puncture-resistant sharps container Puncture-resistant sharps container Sharps Waste->Puncture-resistant sharps container Autoclave then Incinerate Autoclave then Incinerate Labeled, leak-proof, puncture-resistant biohazard bags->Autoclave then Incinerate Chemical Disinfection Chemical Disinfection Labeled, sealed, leak-proof containers->Chemical Disinfection Incineration Incineration Puncture-resistant sharps container->Incineration

Caption: Disposal pathway for this compound waste.

Spill Management

In the event of a spill, immediate and appropriate action must be taken to contain and decontaminate the affected area.

Small Spills (<5 mL):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE for medium-intensity work, absorb the spill with a chemically inert absorbent pad.[1]

  • Wipe the area with a 70% ethanol (B145695) solution, followed by a 10% bleach solution.

  • Dispose of all contaminated materials as hazardous chemical waste.

Decontamination Procedures

All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated.

Table 2: Decontamination Protocols

ItemDecontamination AgentProcedure
Glassware and Equipment 10% bleach solutionSubmerge in the solution for at least 30 minutes, followed by a thorough rinse with deionized water.[1]
Work Surfaces (fume hood, benchtops) 70% ethanol solution, followed by 10% bleach solutionAt the conclusion of each experiment, wipe down all work surfaces first with 70% ethanol, then with 10% bleach solution.[1]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol details the steps for safely reconstituting lyophilized this compound to a stock solution.

Methodology: [1]

  • Ensure all work is conducted within a certified chemical fume hood.

  • Don the appropriate PPE for medium-intensity work (see Table 1).

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes.

  • Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Gently vortex the vial for 30 seconds to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at the recommended temperature, protected from light.

References

Essential Safety and Handling Guide for Potent Antiviral Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides essential safety and logistical information for handling potent antiviral agents, referred to herein as "Antiviral Agent 21," within a research and development laboratory setting. Given that "this compound" is not a universally recognized specific agent, this document outlines best practices applicable to the handling of novel, under-characterized, or otherwise hazardous antiviral compounds. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to hazardous antiviral agents. A site-specific and activity-specific risk assessment is crucial for determining the required level of protection.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ItemSpecificationRationale
Gloves Double-layered latex or nitrile glovesProvides a robust barrier against skin contact. The outer layer can be removed if contaminated without exposing the skin.[2][3]
Lab Coat Disposable, fluid-resistantPrevents contamination of personal clothing and skin.
Eye Protection Safety goggles or a face shieldProtects the eyes from splashes and aerosols.[4]
Respiratory Protection N95 respirator or a Powered Air-Purifying Respirator (PAPR)Essential for procedures that may generate aerosols or droplets, protecting against inhalation of the agent.[2][3][4]
Footwear Closed-toe shoesProtects the feet from spills and falling objects.[2][3]

A case report of a laboratory-acquired vaccinia virus infection highlighted the use of a laboratory coat, two pairs of latex gloves, closed-toe shoes, and a powered air-purifying respirator as essential PPE when handling the virus.[2][3]

Operational Procedures and Handling

Strict adherence to established protocols is necessary to minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Biosafety Cabinet (BSC) Prepare Biosafety Cabinet (BSC) Don PPE->Prepare Biosafety Cabinet (BSC) Retrieve Agent Retrieve Agent Prepare Biosafety Cabinet (BSC)->Retrieve Agent Perform Experiment in BSC Perform Experiment in BSC Retrieve Agent->Perform Experiment in BSC Decontaminate Surfaces Decontaminate Surfaces Perform Experiment in BSC->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Package for Disposal Package for Disposal Segregate Waste->Package for Disposal Doff PPE Doff PPE Package for Disposal->Doff PPE Waste Generation Waste Generation Waste Segregation Waste Segregation Waste Generation->Waste Segregation Decontamination Decontamination Waste Segregation->Decontamination Biohazardous Final Disposal Final Disposal Waste Segregation->Final Disposal Non-hazardous Decontamination->Final Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.